Product packaging for 2,4,6-Trifluorobenzoyl fluoride(Cat. No.:CAS No. 129825-18-9)

2,4,6-Trifluorobenzoyl fluoride

Cat. No.: B135776
CAS No.: 129825-18-9
M. Wt: 178.08 g/mol
InChI Key: VIGVTWYXZQRZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Trifluorobenzoyl fluoride is a specialized fluorinated building block of high value in advanced organic synthesis and materials science. Its structure, featuring a benzoyl fluoride group on a tri-fluorinated aromatic ring, makes it a versatile precursor for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The presence of multiple fluorine atoms and the highly reactive acyl fluoride group allows this compound to participate in efficient acylation reactions, enabling the introduction of the 2,4,6-trifluorobenzoyl moiety into target structures to enhance their metabolic stability, lipophilicity, and bioavailability . In research and development, this reagent is primarily employed as a key intermediate in the synthesis of more complex fluorinated compounds. It is instrumental in creating herbicides and fungicides with improved potency and stability for agrochemical applications . Furthermore, its use extends to the synthesis of specialty polymers and high-performance materials, where the incorporation of fluorine imparts desirable properties such as enhanced chemical resistance, thermal stability, and unique electronic characteristics . Researchers leverage its reactivity in Friedel-Crafts acylation and nucleophilic acyl substitution reactions, where the fluoride is an excellent leaving group. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is moisture-sensitive and requires handling in controlled environments by trained personnel familiar with safe laboratory practices for reactive fluorinated compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F4O B135776 2,4,6-Trifluorobenzoyl fluoride CAS No. 129825-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129825-18-9

Molecular Formula

C7H2F4O

Molecular Weight

178.08 g/mol

IUPAC Name

2,4,6-trifluorobenzoyl fluoride

InChI

InChI=1S/C7H2F4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H

InChI Key

VIGVTWYXZQRZHI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(=O)F)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)F)F)F

Synonyms

Benzoyl fluoride, 2,4,6-trifluoro- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorobenzoyl Fluoride from 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trifluorobenzoyl fluoride from its corresponding carboxylic acid. This transformation is a key step in the preparation of various pharmaceuticals and agrochemicals, where the introduction of the acyl fluoride moiety can significantly modulate the biological activity of a molecule. This document outlines the common synthetic strategies, provides a detailed experimental protocol for a two-step conversion, and includes relevant quantitative data and characterization information.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the introduction of the 2,4,6-trifluorobenzoyl group. The high electronegativity of the fluorine atoms in the aromatic ring and the reactivity of the acyl fluoride group make it a versatile reagent for creating complex molecules with enhanced properties. The synthesis of this compound from 2,4,6-trifluorobenzoic acid is a critical transformation for researchers in medicinal and materials chemistry.

Synthetic Strategies

The conversion of a carboxylic acid to an acyl fluoride can be achieved through several methods. Direct fluorination of the carboxylic acid is possible using various reagents, although a two-step procedure involving the formation of an intermediate acyl chloride is often more practical and higher yielding.

Common fluorinating agents for the direct conversion of carboxylic acids to acyl fluorides include:

  • Diethylaminosulfur trifluoride (DAST)

  • Cyanuric fluoride

  • Sulfuryl fluoride

While effective, these reagents can be hazardous and require careful handling.

A widely employed and often more reliable method involves a two-step process:

  • Conversion of the carboxylic acid to the corresponding acyl chloride.

  • Halogen exchange reaction to replace the chlorine atom with fluorine.

This guide will focus on a detailed protocol for the two-step synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2,4,6-trifluorobenzoic acid via the intermediate 2,4,6-trifluorobenzoyl chloride.

Step 1: Synthesis of 2,4,6-Trifluorobenzoyl Chloride

Reaction:

2,4,6-Trifluorobenzoic_Acid 2,4,6-Trifluorobenzoic Acid 2,4,6-Trifluorobenzoyl_Chloride 2,4,6-Trifluorobenzoyl Chloride 2,4,6-Trifluorobenzoic_Acid->2,4,6-Trifluorobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2,4,6-Trifluorobenzoyl_Chloride Byproducts SO2 + HCl

Figure 1. Synthesis of 2,4,6-Trifluorobenzoyl Chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,4,6-trifluorobenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2,4,6-trifluorobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Reaction:

2,4,6-Trifluorobenzoyl_Chloride 2,4,6-Trifluorobenzoyl Chloride 2,4,6-Trifluorobenzoyl_Fluoride This compound 2,4,6-Trifluorobenzoyl_Chloride->2,4,6-Trifluorobenzoyl_Fluoride Heat Potassium_Fluoride Potassium Fluoride (KF) Potassium_Fluoride->2,4,6-Trifluorobenzoyl_Fluoride Potassium_Chloride KCl

Figure 2. Halogen Exchange to form this compound.

Procedure:

  • In a dry reaction vessel, place the purified 2,4,6-trifluorobenzoyl chloride.

  • Add an excess of anhydrous potassium fluoride (KF), typically 1.5-2 equivalents. The KF should be dried thoroughly before use.

  • The reaction can be carried out neat or in a high-boiling aprotic solvent such as sulfolane.

  • Heat the mixture with stirring. The reaction temperature will depend on the solvent used but is typically in the range of 100-150 °C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, is isolated by distillation from the reaction mixture. The solid potassium chloride (KCl) byproduct is removed by filtration.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagentStoichiometry (Reactant:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
12,4,6-Trifluorobenzoic AcidThionyl Chloride1 : 2.5Neat (cat. DMF)Reflux3>90>95 (after distillation)
22,4,6-Trifluorobenzoyl ChloridePotassium Fluoride1 : 1.8Sulfolane120-1404-685-95>98 (after distillation)

Mandatory Visualization

The overall experimental workflow for the synthesis is depicted in the following diagram.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Halogen Exchange A 2,4,6-Trifluorobenzoic Acid B Add Thionyl Chloride (cat. DMF) A->B C Reflux B->C D Distill off excess SOCl₂ C->D E Vacuum Distillation D->E F 2,4,6-Trifluorobenzoyl Chloride E->F G 2,4,6-Trifluorobenzoyl Chloride F->G H Add anhydrous KF in Sulfolane G->H I Heat H->I J Monitor Reaction (GC/TLC) I->J K Distillation J->K L This compound K->L

Figure 3. Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for this compound. It is expected to show distinct signals for the fluorine atoms on the aromatic ring and the acyl fluoride fluorine. The chemical shifts and coupling constants will be characteristic of the structure.

    • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the aromatic carbons, with couplings to the attached fluorine atoms.

    • ¹H NMR: The ¹H NMR spectrum will show a characteristic signal for the two aromatic protons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1800-1850 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl fluoride.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Acyl fluorides are lachrymatory and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium fluoride is toxic if ingested. Avoid inhalation of the dust.

  • The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the intermediates and product.

An In-depth Technical Guide to 2,4,6-Trifluorobenzoyl Fluoride: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a highly activated acyl fluoride derivative of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of three fluorine atoms on the benzene ring, in addition to the acyl fluoride moiety, imparts unique electronic properties and reactivity to the molecule. This guide provides a comprehensive overview of the known and extrapolated properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Acyl fluorides, in general, offer a milder and more selective alternative to the more reactive acyl chlorides, making them valuable reagents in complex molecule synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzoyl Chloride

PropertyValueSource
CAS Number 79538-29-7PubChem[2][3]
Molecular Formula C₇H₂ClF₃OPubChem[2][3]
Molecular Weight 194.54 g/mol PubChem[2][3]
Appearance Colorless liquidThermo Fisher Scientific
Boiling Point 167-168 °CAvantor[4]
Density 1.499 g/cm³Avantor[4]
Refractive Index 1.484Thermo Fisher Scientific[5]

It is anticipated that this compound will have a slightly lower molecular weight and boiling point compared to its chloride counterpart due to the lower atomic weight of fluorine.

Spectral Data

Detailed spectral data for this compound is not extensively published. However, based on the analysis of related compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Features
¹H NMR A triplet in the aromatic region (around 7.0 ppm) due to coupling with the two ortho-fluorine atoms.
¹⁹F NMR Two signals are expected: one for the two ortho-fluorine atoms and one for the para-fluorine atom, with characteristic coupling patterns. A signal for the acyl fluoride fluorine atom would also be present at a distinct chemical shift.
¹³C NMR Signals for the aromatic carbons will show complex splitting patterns due to C-F coupling. The carbonyl carbon signal will also be split by the acyl fluoride.
IR Spectroscopy A strong absorption band for the C=O stretch of the acyl fluoride, typically in the region of 1800-1850 cm⁻¹.
Mass Spectrometry The molecular ion peak would be observed at m/z corresponding to the molecular weight of C₇H₂F₄O. Fragmentation would likely involve the loss of COF and subsequent fragmentation of the trifluorobenzene ring.

For comparison, the mass spectrum of 2,4,6-trifluorobenzoyl chloride shows characteristic peaks at m/z 159 and 131, corresponding to the loss of chlorine and the carbonyl group.[3]

Synthesis

This compound can be synthesized from either 2,4,6-trifluorobenzoic acid or 2,4,6-trifluorobenzoyl chloride using standard fluorinating agents.

From 2,4,6-Trifluorobenzoic Acid

The direct conversion of carboxylic acids to acyl fluorides is a common transformation. Several modern fluorinating reagents can achieve this with high efficiency.

G 2,4,6-Trifluorobenzoic_Acid 2,4,6-Trifluorobenzoic Acid 2,4,6-Trifluorobenzoyl_Fluoride This compound 2,4,6-Trifluorobenzoic_Acid->2,4,6-Trifluorobenzoyl_Fluoride Deoxyfluorination Fluorinating_Reagent Fluorinating Reagent (e.g., DAST, Deoxo-Fluor®, XtalFluor®, Cyanuric Fluoride) Fluorinating_Reagent->2,4,6-Trifluorobenzoyl_Fluoride Byproducts Byproducts G 2,4,6-Trifluorobenzoyl_Chloride 2,4,6-Trifluorobenzoyl Chloride 2,4,6-Trifluorobenzoyl_Fluoride This compound 2,4,6-Trifluorobenzoyl_Chloride->2,4,6-Trifluorobenzoyl_Fluoride Halogen Exchange Fluoride_Source Fluoride Source (e.g., KF, CsF, HF) Fluoride_Source->2,4,6-Trifluorobenzoyl_Fluoride Chloride_Salt Chloride Salt Byproduct G Start 2,4,6-Trifluorobenzoyl Fluoride Amine Amine (R₂NH) Start->Amine Alcohol Alcohol (R'OH) Start->Alcohol Organometallic Organometallic (e.g., R''MgBr) Start->Organometallic Amide 2,4,6-Trifluorobenzamide Derivative Amine->Amide Acylation Ester 2,4,6-Trifluorobenzoate Ester Alcohol->Ester Acylation Ketone 2,4,6-Trifluorophenyl Ketone Organometallic->Ketone Acylation

References

An In-depth Technical Guide to 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a fluorinated aromatic acyl fluoride. While specific data for this compound is limited in publicly accessible literature, its structural class—acyl fluorides—is of growing interest in organic synthesis and drug discovery. Acyl fluorides are recognized for their unique reactivity, often serving as milder and more selective acylating agents compared to their more common acyl chloride counterparts. This guide provides a comprehensive overview of the available information on this compound, supplemented with general data and protocols for acyl fluorides where specific information is unavailable.

Chemical Identity and Properties

The definitive identifier for this compound is its CAS number.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 129825-18-9
Molecular Formula C₇H₂F₄O
Molecular Weight 178.08 g/mol
Canonical SMILES C1=C(C(=C(C=C1F)F)C(=O)F)F
Physicochemical Properties

Table 2: Physicochemical Properties

PropertyThis compound2,4,6-Trifluorobenzoyl Chloride
Boiling Point Data not available167-168 °C[1]
Melting Point Data not available41 °C[1]
Density Data not available1.499 g/mL[1]
Appearance Likely a colorless liquidClear colorless liquid

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not published, general methods for the preparation of acyl fluorides can be applied. The two most common routes are the fluorination of the corresponding carboxylic acid or the halogen exchange of the corresponding acyl chloride.

Synthesis from 2,4,6-Trifluorobenzoic Acid

Acyl fluorides can be synthesized from carboxylic acids using various fluorinating agents. A common and effective method involves the use of thionyl fluoride (SOF₂), which can be generated in situ.

Experimental Protocol: General Synthesis of Acyl Fluorides from Carboxylic Acids

  • Reagent Preparation: In a fume hood, a solution of the fluorinating agent (e.g., 1.1 equivalents of thionyl fluoride in an appropriate anhydrous solvent like dichloromethane) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the stirred solution of the fluorinating agent, 2,4,6-trifluorobenzoic acid (1.0 equivalent) is added portion-wise at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Synthesis_from_Carboxylic_Acid 2,4,6-Trifluorobenzoic_Acid 2,4,6-Trifluorobenzoic Acid Reaction_Vessel Anhydrous Solvent Inert Atmosphere 2,4,6-Trifluorobenzoic_Acid->Reaction_Vessel Fluorinating_Agent Fluorinating Agent (e.g., SOF₂) Fluorinating_Agent->Reaction_Vessel Product This compound Reaction_Vessel->Product Reaction

Synthesis of this compound from its Carboxylic Acid.
Synthesis from 2,4,6-Trifluorobenzoyl Chloride

Halogen exchange is a common method for the preparation of acyl fluorides from the more readily available acyl chlorides. This is typically achieved using a fluoride salt.

Experimental Protocol: General Synthesis of Acyl Fluorides from Acyl Chlorides

  • Reagent Preparation: In a fume hood, a stirred suspension of an anhydrous fluoride salt (e.g., 1.5 equivalents of potassium fluoride) in a suitable aprotic solvent (e.g., acetonitrile or sulfolane) is prepared in a dry reaction vessel under an inert atmosphere. A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be added to improve the reaction rate.

  • Reaction: 2,4,6-Trifluorobenzoyl chloride (1.0 equivalent) is added dropwise to the suspension at room temperature. The reaction mixture is then heated to a temperature between 50 and 100 °C.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.

  • Work-up: After the reaction is complete, the solid salts are removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Synthesis_from_Acyl_Chloride Acyl_Chloride 2,4,6-Trifluorobenzoyl Chloride Reaction_Vessel Aprotic Solvent Heat Acyl_Chloride->Reaction_Vessel Fluoride_Salt Fluoride Salt (e.g., KF) Fluoride_Salt->Reaction_Vessel Product This compound Reaction_Vessel->Product Halogen Exchange

Synthesis of this compound via Halogen Exchange.

Reactivity and Applications in Drug Development

Acyl fluorides are valuable reagents in organic synthesis due to their moderated reactivity compared to other acyl halides. This property makes them particularly useful in reactions requiring high selectivity and tolerance of sensitive functional groups.

Reactivity Profile
  • Acylation Reactions: this compound is expected to be an effective acylating agent for nucleophiles such as amines, alcohols, and thiols. The acylation reactions are generally slower and more controllable than with the corresponding acyl chloride, which can be advantageous in complex molecule synthesis to avoid side reactions.

  • Peptide Synthesis: Acyl fluorides are increasingly used as coupling reagents in peptide synthesis.[2][3] Their reduced susceptibility to epimerization compared to other activated carboxylic acid derivatives is a significant advantage in maintaining the stereochemical integrity of the amino acids.[2][3] this compound could potentially be used to introduce the 2,4,6-trifluorobenzoyl group onto an amino acid or peptide chain.

Potential Applications in Drug Discovery

The 2,4,6-trifluorobenzoyl moiety is a structural motif found in some biologically active molecules. The ability to introduce this group under mild conditions using this compound could be valuable in the synthesis of novel drug candidates. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.

Applications cluster_reagent This compound cluster_applications Potential Applications Reagent C₇H₂F₄O Peptide_Synthesis Peptide Synthesis (Amide Bond Formation) Reagent->Peptide_Synthesis Milder Reactivity Drug_Discovery Drug Discovery (Introduction of Fluorinated Moiety) Reagent->Drug_Discovery Bioisosteric Replacement Fine_Chemicals Fine Chemical Synthesis (Selective Acylation) Reagent->Fine_Chemicals High Selectivity

Potential Applications of this compound.

Safety and Handling

Table 3: General Safety Information

HazardPrecaution
Corrosivity Acyl fluorides are corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Toxicity Acyl fluorides can be toxic if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.
Reactivity Reacts with water and moisture, releasing corrosive hydrogen fluoride gas.[5] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Flammability May be a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames.

In case of exposure:

  • Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, particularly in the fields of drug discovery and peptide chemistry. While specific experimental data for this compound is sparse, its properties and reactivity can be inferred from the general behavior of acyl fluorides. Its utility as a milder acylating agent compared to its chloride analog makes it an attractive option for the synthesis of complex and sensitive molecules. Further research into the properties and applications of this specific compound is warranted to fully explore its potential.

References

Spectroscopic Profile of 2,4,6-Trifluorobenzoyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,6-trifluorobenzoyl fluoride, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related analogue, 2,4,6-trifluorobenzoyl chloride, and established principles of spectroscopic analysis to present a comprehensive predictive profile. This guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 2,4,6-trifluorobenzoyl chloride, and known substituent effects in spectroscopic analysis.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H~7.0 - 7.3Triplet of tripletsJ(H-F)ortho ≈ 8-10 Hz, J(H-F)para ≈ 6-8 Hz
¹³C (C=O)~155 - 160Doublet of tripletsJ(C-F)acyl ≈ 350-380 Hz, J(C-F)ortho ≈ 5-10 Hz
¹³C (C-F)~160 - 165 (C2, C6), ~163-168 (C4)MultipletsComplex C-F couplings
¹³C (C-H)~100 - 105TripletJ(C-F)ortho ≈ 25-30 Hz
¹³C (C-COF)~110 - 115MultipletComplex C-F couplings
¹⁹F (COF)~ +20 to +40TripletJ(F-F)ortho ≈ 5-10 Hz
¹⁹F (C2, C6)~ -100 to -110Doublet of doubletsJ(F-F)ortho-meta ≈ 20-25 Hz, J(F-F)ortho-acyl ≈ 5-10 Hz
¹⁹F (C4)~ -95 to -105TripletJ(F-F)meta-ortho ≈ 20-25 Hz

Note: Predicted values are based on data for similar fluorinated aromatic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Acid Fluoride)1820 - 1850Strong, characteristic carbonyl stretch
C-F (Aromatic)1100 - 1350Strong, multiple bands
C-F (Acyl)1000 - 1100Strong
C=C (Aromatic)1600 - 1630, 1480 - 1520Medium to strong
C-H (Aromatic)3050 - 3150Weak to medium

Note: Predictions are based on characteristic vibrational frequencies of functional groups and comparison with 2,4,6-trifluorobenzoyl chloride.

Table 3: Predicted Mass Spectrometry (MS) Data
m/zPredicted Relative IntensityProposed Fragment Ion
178Moderate[M]⁺ (Molecular Ion)
149High[M-COF]⁺
131Moderate[M-COF-HF]⁺
95Moderate[C₆H₂F₂]⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and the known fragmentation of similar aromatic acyl halides.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Standard proton spectra are acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Carbon spectra are obtained using a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal-to-noise. A sufficient number of scans (typically several thousand) are accumulated to obtain a good quality spectrum.

  • ¹⁹F NMR: Fluorine spectra are recorded with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Sample Introduction: For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which separates it from impurities before it enters the mass spectrometer. For direct infusion, a dilute solution of the sample is introduced directly into the ion source.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing (FT, Calibration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure Report Technical Report Structure->Report

Caption: General workflow for spectroscopic analysis.

A Comprehensive Spectroscopic and Spectrometric Analysis of 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for 2,4,6-trifluorobenzoyl fluoride. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, 2,4,6-trifluorobenzoyl chloride, to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals. The underlying principles and expected spectral characteristics are detailed, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on the known data for 2,4,6-trifluorobenzoyl chloride and fundamental principles of spectroscopy and spectrometry.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.0 - 7.5Triplet of tripletsJ(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 HzAromatic Protons (H-3, H-5)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~158 - 162Doublet of triplets¹J(C,F) ≈ 250-260 Hz, ³J(C,F) ≈ 10-15 HzC-2, C-6
~162 - 166Triplet of triplets¹J(C,F) ≈ 255-265 Hz, ³J(C,F) ≈ 8-12 HzC-4
~110 - 115Doublet of doublets²J(C,F) ≈ 20-30 Hz, ⁴J(C,F) ≈ 3-5 HzC-3, C-5
~105 - 110Triplet²J(C,F) ≈ 25-35 HzC-1
~155 - 160Doublet¹J(C,F) ≈ 350-370 HzC=O

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -100 to -110Triplet³J(F,F) ≈ 20-25 HzF-2, F-6
~ -95 to -105Triplet³J(F,F) ≈ 20-25 HzF-4
~ +20 to +40Singlet (broad)-C(O)F

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
178[M]⁺ (Molecular Ion)
159[M - F]⁺
131[M - F - CO]⁺ or [C₆H₂F₃]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the NMR and mass spectrometry data presented above.

2.1. NMR Spectroscopy

A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, is typically employed for these analyses.[1]

  • Sample Preparation : Approximately 5-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[3][4]

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired at a corresponding frequency (e.g., 100 MHz on a 400 MHz instrument). A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans are typically required.

  • ¹⁹F NMR Acquisition : The ¹⁹F NMR spectrum is acquired at its corresponding frequency (e.g., 376 MHz on a 400 MHz instrument). Proton decoupling is often employed to simplify the spectra. Standard parameters are similar to those for ¹H NMR, with a sufficient number of scans to obtain a clear spectrum.[5]

  • Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing to the internal or external standard. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

2.2. Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] For small molecules like this compound, electron ionization (EI) is a common technique.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.[7] The sample is vaporized in a high vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).[7]

  • Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7] Excess energy from the ionization process can cause the molecular ion to fragment into smaller, characteristic ions.[7]

  • Mass Analysis : The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6][7]

  • Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[7]

  • Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the different analytical techniques and the information they provide.

Spectroscopic_Analysis_Workflow cluster_MS Mass Spectrometry H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR MS Mass Spec Analyte 2,4,6-Trifluorobenzoyl Fluoride Analyte->H_NMR Proton Environment Analyte->C_NMR Carbon Backbone Analyte->F_NMR Fluorine Environment Analyte->MS Molecular Weight & Fragmentation

Workflow for the spectroscopic analysis of the target molecule.

Data_Integration_Pathway cluster_info Derived Information H_Data ¹H NMR Data (Chemical Shifts, Couplings, Integrals) Structure_Elucidation Structural Elucidation H_Data->Structure_Elucidation Proton_Info Proton Connectivity H_Data->Proton_Info C_Data ¹³C NMR Data (Chemical Shifts, Couplings) C_Data->Structure_Elucidation Carbon_Info Carbon Framework C_Data->Carbon_Info F_Data ¹⁹F NMR Data (Chemical Shifts, Couplings) F_Data->Structure_Elucidation Fluorine_Info Fluorine Positions F_Data->Fluorine_Info MS_Data Mass Spec Data (Molecular Ion, Fragments) MS_Data->Structure_Elucidation MW_Info Molecular Formula Confirmation MS_Data->MW_Info

Integration of data for structural elucidation.

References

An In-depth Technical Guide to the Electrophilicity of 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 2,4,6-trifluorobenzoyl fluoride, a key consideration for its application in organic synthesis and drug development. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from related compounds and theoretical principles to project its reactivity.

Introduction: The Role of Electrophilicity in Acyl Fluoride Chemistry

Acyl fluorides have emerged as valuable reagents in organic synthesis, offering a unique balance of reactivity and stability. Their electrophilicity is a critical parameter that governs their utility in acylation reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals. The electron-withdrawing nature of the fluorine atom in the acyl fluoride moiety enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. This guide focuses on this compound, a molecule where the electrophilicity is further modulated by the presence of three fluorine atoms on the benzene ring.

Projected Electrophilicity of this compound

The electrophilicity of this compound is anticipated to be significantly high due to the cumulative electron-withdrawing effects of the fluorine substituents on the aromatic ring and the acyl fluoride group. These effects are twofold:

  • Inductive Effect (-I): The high electronegativity of the fluorine atoms pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

  • Mesomeric Effect (-M): While fluorine can exert a +M effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in influencing the reactivity of the benzene ring and its substituents.

These combined effects render the carbonyl carbon of this compound highly susceptible to attack by a wide range of nucleophiles. It is expected to be more reactive than benzoyl fluoride and significantly more reactive than its non-fluorinated analog, benzoyl chloride, in nucleophilic acyl substitution reactions.

Quantitative Data and Comparative Reactivity

CompoundKey Structural FeaturesExpected Relative ElectrophilicityRationale
Benzoyl ChloridePhenyl group, Acyl chlorideBaselineChlorine is a good leaving group, but the phenyl ring is not strongly electron-withdrawing.
Benzoyl FluoridePhenyl group, Acyl fluorideHigher than Benzoyl ChlorideThe higher electronegativity of fluorine makes the carbonyl carbon more electrophilic.
4-Nitrobenzoyl ChlorideNitro group (electron-withdrawing)Higher than Benzoyl ChlorideThe nitro group strongly withdraws electron density from the ring, enhancing electrophilicity.
This compound Three fluorine atoms on the ring, Acyl fluoride Significantly Higher The cumulative inductive effect of three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon.

Experimental Protocols for Determining Electrophilicity

To quantitatively assess the electrophilicity of this compound, a series of kinetic experiments can be performed. A common method involves studying the kinetics of its reaction with a standard nucleophile and monitoring the reaction progress using spectroscopic techniques.

General Protocol for Kinetic Analysis of Acylation Reactions

This protocol outlines a general method for determining the second-order rate constants for the reaction of this compound with a nucleophile, such as a substituted aniline or phenol.

Materials:

  • This compound

  • Selected nucleophile (e.g., 4-nitroaniline)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (for NMR studies)

  • UV-Vis spectrophotometer or NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Reaction Initiation: In a thermostated cuvette (for UV-Vis) or NMR tube, mix the solutions of the acyl fluoride and the nucleophile to initiate the reaction. The concentrations should be chosen to ensure pseudo-first-order conditions if one reactant is in large excess.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where either the reactant or the product has a strong and distinct absorption.

    • NMR Spectroscopy: Monitor the disappearance of a reactant peak or the appearance of a product peak over time relative to an internal standard.

  • Data Analysis:

    • For pseudo-first-order conditions, plot the natural logarithm of the reactant concentration (or absorbance) versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k2) can then be calculated by dividing k' by the concentration of the reactant in excess.

  • Temperature Dependence: Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with a nucleophile (Nu-) is expected to proceed through a classic nucleophilic acyl substitution mechanism, likely involving a tetrahedral intermediate.

G cluster_0 Reaction Pathway Reactants This compound + Nucleophile (Nu-) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + Fluoride Ion (F-) Intermediate->Products Leaving Group Expulsion

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps in the experimental workflow for determining the reaction kinetics.

G cluster_workflow Kinetic Analysis Workflow Prep Prepare Stock Solutions (Acyl Fluoride & Nucleophile) Mix Initiate Reaction (Mix Reactants) Prep->Mix Monitor Monitor Reaction Progress (Spectroscopy) Mix->Monitor Analyze Data Analysis (Calculate Rate Constants) Monitor->Analyze Determine Determine Activation Parameters (Temperature Dependence) Analyze->Determine

Caption: Workflow for determining reaction kinetics.

Conclusion

This compound is predicted to be a highly electrophilic acylating agent due to the strong electron-withdrawing nature of its fluorine substituents. While direct quantitative data remains to be experimentally determined, its reactivity profile can be inferred from the behavior of analogous compounds. The experimental protocols outlined in this guide provide a clear pathway for researchers to quantify its electrophilicity and unlock its full potential in the synthesis of novel molecules for the pharmaceutical and materials science industries. Further experimental and computational studies are warranted to provide a more precise understanding of the reactivity of this promising synthetic building block.

Technical Guide: Solubility of 2,4,6-Trifluorobenzoyl Fluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a fluorinated aromatic compound of interest in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into molecules can significantly alter their physicochemical properties, including solubility, metabolic stability, and binding affinity.[1][2][3] Understanding the solubility of this reactive acyl fluoride in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

This technical guide provides an overview of the expected solubility of this compound, a detailed experimental protocol for its determination, and a discussion on the broader impact of fluorination on molecular properties relevant to drug discovery.

Solubility of this compound

As a reactive acyl halide, this compound is expected to be sensitive to protic solvents, especially those containing water, which can lead to hydrolysis to the corresponding carboxylic acid.[4] Acyl fluorides are generally more stable to hydrolysis than their chloride counterparts, which allows for greater handling flexibility.[5][6]

Qualitative Solubility Profile
  • Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, N,N-Dimethylformamide (DMF)): High solubility is expected in these solvents. The polarity of the solvent can effectively solvate the polar carbonyl group and the fluorinated aromatic ring.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is anticipated due to the similar polarities and the ability of these solvents to dissolve a wide range of organic compounds.

  • Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is likely, driven by interactions between the aromatic rings of the solute and the solvent.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): Low solubility is expected. While the fluorination increases lipophilicity to some extent, the polar acyl fluoride group will limit its solubility in highly nonpolar media.[2]

  • Polar Protic Solvents (e.g., Alcohols, Water): The compound is expected to be reactive in these solvents, leading to solvolysis rather than simple dissolution. While it may initially appear to dissolve, this is likely due to a chemical reaction.

Quantitative Solubility Data

As noted, specific quantitative data is sparse. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
Acetonitrile
Dichloromethane
Tetrahydrofuran
Ethyl Acetate
Toluene
Hexane

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is suitable for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Vials with Teflon-lined caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the anhydrous organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should be saturated, with excess solid remaining.

  • Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in the incubator for a period (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. d. Accurately weigh the filtered solution.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. c. Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC or GC). d. Construct a calibration curve and determine the concentration of the diluted sample.

  • Calculation of Solubility: a. Back-calculate the concentration of the original saturated solution using the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety Precautions: this compound is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all solvents are anhydrous to prevent hydrolysis of the acyl fluoride.

Visualizations

Experimental Workflow for Solubility Determination

G start Start prep Add excess 2,4,6-trifluorobenzoyl fluoride to solvent in a vial start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate settle Allow excess solid to settle equilibrate->settle sample Draw and filter supernatant settle->sample quantify Quantify concentration (e.g., via HPLC/GC) sample->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Influence of Fluorination on Drug Properties

G fluorination Fluorine Substitution (e.g., this compound) physicochem Alters Physicochemical Properties fluorination->physicochem lipophilicity Increased Lipophilicity physicochem->lipophilicity pka pKa Modulation physicochem->pka conformation Conformational Changes physicochem->conformation metabolic_stability Increased Metabolic Stability physicochem->metabolic_stability drug_props Impacts Drug-like Properties lipophilicity->drug_props pka->drug_props conformation->drug_props metabolic_stability->drug_props permeability Membrane Permeability drug_props->permeability binding_affinity Binding Affinity drug_props->binding_affinity bioavailability Bioavailability drug_props->bioavailability solubility Aqueous Solubility drug_props->solubility

Caption: Impact of fluorine substitution on key properties in drug development.

Conclusion

While quantitative solubility data for this compound remains to be systematically documented, its structural features suggest good solubility in polar aprotic and chlorinated solvents, and poor solubility in nonpolar solvents, with reactivity expected in protic media. The provided experimental protocol offers a robust framework for researchers to determine its solubility in solvents relevant to their work. The strategic use of fluorination, as seen in this compound, continues to be a powerful tool in medicinal chemistry, enabling the fine-tuning of molecular properties to enhance the efficacy and developability of new therapeutic agents.[8][9]

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potential hazards associated with 2,4,6-trifluorobenzoyl fluoride and details the essential safety precautions and emergency procedures required for its handling. Due to its hazardous properties, strict adherence to safety protocols is mandatory to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a flammable and corrosive liquid that poses significant health risks upon exposure.[1] It is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4] The material is also moisture-sensitive and may be corrosive to metals.[1][4] Vapors from this chemical can form explosive mixtures with air and may cause a flash fire.[1]

Emergency Overview:

  • Physical State: Colorless Liquid[1]

  • Primary Hazards: Flammable liquid and vapor, causes severe skin burns and eye damage, moisture sensitive.[1]

Upon thermal decomposition, it can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][5][6][7]

Hazard Data Summary

The following table summarizes the key hazard classifications for benzoyl fluoride compounds, which are analogous to this compound.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage[2][3][4]
FlammabilityFlammable LiquidFlammable liquid and vapor[1][5]
Corrosivity to MetalsMay be corrosive to metalsH290: May be corrosive to metals[4]

Detailed Safety Precautions and Protocols

Strict adherence to the following safety protocols is essential when working with this compound.

  • Ventilation: All work must be conducted in a well-ventilated area, specifically within a chemical fume hood.[1][5][8] Ensure that ventilation systems are explosion-proof.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]

A comprehensive PPE strategy is the first line of defense against exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[9]To protect against splashes that can cause severe eye damage.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and clothing to prevent skin exposure.[5][6][9] A lab coat is mandatory.To prevent contact that leads to severe chemical burns.[9]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[6]To prevent inhalation of harmful vapors.
  • Handling: Do not breathe mist, vapors, or spray.[1][5] Avoid contact with skin, eyes, and clothing.[1] Use non-sparking tools and take precautionary measures against static discharge.[1][5] Ground and bond containers when transferring material.[1] Do not eat, drink, or smoke in handling areas.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5][10] Store in a designated corrosives area, away from heat, sparks, and open flames.[1][5][6] It is recommended to store the chemical under an inert atmosphere due to its moisture sensitivity.[1][5] Use corrosion-resistant containers.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, amines, and metals.[1][5][10]

Emergency Procedures

Immediate and appropriate response during an emergency is critical to mitigating harm.

Due to the potential for the release of hydrogen fluoride upon hydrolysis, first aid for fluoride exposure is paramount.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1] Immediate medical attention is required.[1][6]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes.[1][8] A physician should be called immediately.[1][5] For suspected fluoride burns, after initial water flushing, apply a 2.5% calcium gluconate gel to the affected area.[11][12]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][8] If the person is not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[1][8]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[1][8]

  • Containment: Evacuate personnel to a safe area and ensure adequate ventilation.[1][13] Remove all sources of ignition.[1][5][6]

  • Cleanup: Use spark-proof tools and explosion-proof equipment.[1][5] Absorb the spill with inert absorbent material such as sand, silica gel, or a universal binder.[1][6] Collect the absorbed material into suitable, closed containers for disposal.[1][13] Do not let the product enter drains.[13]

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][13] Water mist can be used to cool closed containers.[1]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][6]

Visual Workflow for Emergency First Aid

The following diagram outlines the critical steps for first aid response following an exposure to this compound.

Emergency_First_Aid_Protocol cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_specific_treatment Specific Treatments cluster_medical Medical Response exposure Exposure Occurs (Skin, Eye, Inhalation) remove Remove from Source & Remove Contaminated Clothing exposure->remove ALERT PERSONNEL flush Flush with Water (Skin/Eyes for 15+ min) remove->flush inhalation_treat Inhalation: Move to Fresh Air remove->inhalation_treat If Inhalation skin_treat Skin: Apply 2.5% Calcium Gluconate Gel flush->skin_treat If Skin Exposure seek_medical Seek IMMEDIATE Medical Attention flush->seek_medical If Eye Exposure skin_treat->seek_medical inhalation_treat->seek_medical

Caption: Emergency First Aid workflow for exposure to this compound.

References

Methodological & Application

Application of 2,4,6-Trifluorobenzoyl Fluoride in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. 2,4,6-Trifluorobenzoyl fluoride is a valuable reagent in this context, serving as a precursor for the introduction of the 2,4,6-trifluorobenzoyl moiety into bioactive molecules. This application note details the use of this compound in the synthesis of novel antibacterial agents, specifically focusing on the generation of fluorobenzoylthiosemicarbazides, which have shown promise as inhibitors of bacterial D-alanyl-D-alanine ligase (Ddl).

Application: Synthesis of Fluorobenzoylthiosemicarbazides as D-alanyl-D-alanine Ligase Inhibitors

The 2,4,6-trifluorobenzoyl group can be incorporated into thiosemicarbazide scaffolds to generate potent inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis. Inhibition of Ddl disrupts the formation of peptidoglycan, leading to bacterial cell death. The high electronegativity of the fluorine atoms on the benzoyl ring can enhance the binding affinity of these compounds to the allosteric site of the Ddl enzyme.

Below is a general workflow for the synthesis and evaluation of these potential antibacterial agents.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start This compound hydrazide 2,4,6-Trifluorobenzohydrazide start->hydrazide Hydrazine hydrate thiosemicarbazide 1-(2,4,6-Trifluorobenzoyl)-4-arylthiosemicarbazide hydrazide->thiosemicarbazide Reaction mic MIC Determination (Antibacterial Activity) thiosemicarbazide->mic docking Molecular Docking (Target Engagement) thiosemicarbazide->docking isothiocyanate Aryl isothiocyanate isothiocyanate->thiosemicarbazide Reaction sar Structure-Activity Relationship (SAR) mic->sar docking->sar

Figure 1: General workflow for the synthesis and evaluation of fluorobenzoylthiosemicarbazides.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trifluorobenzohydrazide

This protocol describes the conversion of this compound to its corresponding hydrazide, a key intermediate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 1.2 equivalents of hydrazine hydrate dropwise to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2,4,6-trifluorobenzohydrazide.

Protocol 2: Synthesis of 1-(2,4,6-Trifluorobenzoyl)-4-arylthiosemicarbazides

This protocol outlines the synthesis of the target bioactive compounds from the hydrazide intermediate.

Materials:

  • 2,4,6-Trifluorobenzohydrazide

  • Various substituted aryl isothiocyanates

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Suspend 1 equivalent of 2,4,6-trifluorobenzohydrazide in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of the desired aryl isothiocyanate to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the 1-(2,4,6-trifluorobenzoyl)-4-arylthiosemicarbazide derivative.

Data Presentation

The synthesized compounds are typically evaluated for their antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Molecular docking studies are also performed to predict the binding affinity to the D-alanyl-D-alanine ligase enzyme.

Table 1: Antibacterial Activity and Docking Scores of Representative Fluorobenzoylthiosemicarbazides

Compound IDR Group on Aryl IsothiocyanateMIC (µg/mL) vs. S. aureusPredicted Binding Affinity (kcal/mol)
FT-1 4-Cl15.63-8.5
FT-2 4-Br15.63-8.7
FT-3 4-CF₃7.82-9.2
FT-4 3-CF₃7.82-9.1
Cefuroxime(Reference Antibiotic)1.95N/A

Note: The data presented here are representative and synthesized from literature on similar fluorobenzoylthiosemicarbazides. Actual values would be determined experimentally.

Signaling Pathway

The target of these compounds, D-alanyl-D-alanine ligase (Ddl), is a crucial enzyme in the bacterial peptidoglycan synthesis pathway. Inhibition of this enzyme disrupts the formation of the D-Ala-D-Ala dipeptide, a key building block of the bacterial cell wall.

G cluster_pathway Bacterial Peptidoglycan Synthesis Pathway L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-alanyl-D-alanine ligase (Ddl) UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide UDP-MurNAc-L-Ala-D-Glu-m-DAP-D-Ala-D-Ala synthetase Peptidoglycan Peptidoglycan UDP_NAM_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation Inhibitor Fluorobenzoyl- thiosemicarbazide Inhibitor->D_Ala_D_Ala Inhibition

Figure 2: Inhibition of the peptidoglycan synthesis pathway by fluorobenzoylthiosemicarbazides.

This compound is a key starting material for the synthesis of fluorinated bioactive molecules. Its application in the generation of fluorobenzoylthiosemicarbazides demonstrates its utility in developing novel antibacterial agents that target the essential D-alanyl-D-alanine ligase enzyme in bacteria. The protocols and data presented provide a framework for researchers and drug development professionals to explore the potential of this and similar fluorinated scaffolds in medicinal chemistry.

Application of 2,4,6-Trifluorobenzoyl Fluoride in the Synthesis of Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 2,4,6-trifluorobenzoyl moiety is a key structural motif found in various bioactive molecules, particularly in the development of kinase inhibitors. 2,4,6-Trifluorobenzoyl fluoride serves as a reactive acylating agent for the introduction of this important functional group. While direct examples of its use in the synthesis of currently marketed blockbuster drugs are not extensively documented in publicly available literature, its potential as a building block in drug discovery remains significant. These application notes provide a comprehensive overview of its utility, representative experimental protocols, and the logical workflow for its incorporation into a synthetic scheme for a potential fluorinated pharmaceutical.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2,4,6-trifluorophenyl group often plays a crucial role in the pharmacophore of these inhibitors, contributing to potent and selective binding to the kinase active site. This compound can be employed to acylate amine or alcohol functionalities on a core scaffold to generate the final inhibitor or a key intermediate.

A representative application is the synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a validated target in various B-cell malignancies. The synthesis involves the acylation of a heterocyclic amine core with this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acylation of a generic heterocyclic amine with this compound to form a hypothetical kinase inhibitor intermediate. This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.

ParameterValue
Reactants
Heterocyclic Amine (1.0 eq)1.0 mmol
This compound (1.2 eq)1.2 mmol
Diisopropylethylamine (DIPEA) (1.5 eq)1.5 mmol
Dichloromethane (DCM)10 mL
Reaction Conditions
Temperature0 °C to rt
Reaction Time4 hours
Product Analysis
Product Yield (Isolated)85%
Product Purity (by HPLC)>98%

Experimental Protocols

General Protocol for Acylation of a Heterocyclic Amine

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

Materials:

  • Heterocyclic amine

  • This compound

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropylethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(2,4,6-trifluorobenzoyl) derivative.

Visualizations

G cluster_workflow Synthetic Workflow for a Hypothetical Kinase Inhibitor start Start: Heterocyclic Core Synthesis acylation Acylation Reaction start->acylation Heterocyclic Amine reagent This compound reagent->acylation intermediate Crude Product acylation->intermediate purification Purification (Chromatography/Recrystallization) intermediate->purification final_product Final Product: Fluorinated Kinase Inhibitor purification->final_product analysis Analysis (NMR, MS, HPLC) final_product->analysis

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds btk Bruton's Tyrosine Kinase (BTK) receptor->btk Activates downstream Downstream Signaling (e.g., NF-κB, MAPK) btk->downstream Phosphorylates response Cellular Response (Proliferation, Survival) downstream->response inhibitor BTK Inhibitor (containing 2,4,6-trifluorobenzoyl moiety) inhibitor->btk Inhibits

Caption: Simplified kinase signaling pathway inhibition.

Application Notes and Protocols: Acyl Fluorides as Efficient Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, requiring efficient and reliable methods for the formation of amide bonds. While numerous coupling reagents exist, the use of acyl fluorides as activated intermediates for peptide bond formation has gained significant attention. This method offers several advantages, including rapid reaction times, high yields, and minimal racemization. This document provides a detailed overview and protocol for the use of acyl fluorides, generated in situ from N-protected amino acids and thionyl fluoride (SOF₂), as effective peptide coupling reagents in both liquid-phase and solid-phase peptide synthesis.

Mechanism of Action

The process begins with the activation of an N-protected amino acid using thionyl fluoride (SOF₂). This reaction proceeds through an acyl fluorosulfite intermediate to form the corresponding acyl fluoride. The generated amino acid fluoride is then reacted with the free amine of another amino acid or a growing peptide chain to form the desired peptide bond. This two-step, one-pot procedure is highly efficient and minimizes the formation of byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data for dipeptide and polypeptide synthesis using the thionyl fluoride-mediated acyl fluoride protocol.

Table 1: Dipeptide Synthesis via Liquid-Phase Peptide Synthesis (LPPS)

EntryN-Protected Amino AcidCoupled Amino Acid EsterSolventReaction Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)
1Boc-Ala-OHH-Ala-OtBuDCM1-297>99:1
2Boc-Phe-OHH-Ala-OtBuDCM1-295>99:1
3Boc-Val-OHH-Ala-OtBuDCM1-292>99:1
4Boc-Trp(Boc)-OHH-Ala-OtBuACN1-291>99:1
5Boc-Ser(tBu)-OHH-Ala-OtBuDCM1-293>99:1
6Boc-Pro-OHH-Ala-OtBuDCM1-296>99:1

Data adapted from studies on SOF₂-mediated peptide coupling, demonstrating high yields and excellent stereochemical fidelity.[1][2][3][4]

Table 2: Polypeptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

EntryPeptide SequenceResinCleavage CocktailIsolated Yield (%)
1Fmoc-Ala-Ala-OHWang ResinTFA/DCM96
2Fmoc-Ser(tBu)-Ala-OHWang ResinTFA/DCM95
3Fmoc-Thr(tBu)-Ala-OHWang ResinTFA/DCM94
4Fmoc-Lys(Boc)-Ala-OHWang ResinTFA/DCM98
5PentapeptideWang ResinTFA/DCM83

Yields reported for peptides synthesized on solid support, showcasing the compatibility of the acyl fluoride method with standard SPPS protocols.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Peptide Synthesis (LPPS) of Dipeptides

This protocol describes a one-pot, column-free method for the synthesis of dipeptides.[1][2][3]

Materials:

  • N-Boc-protected amino acid

  • Thionyl fluoride (SOF₂) solution in DCM or ACN (typically 0.07 M)

  • Pyridine

  • Amino acid tert-butyl ester

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a solution of the N-Boc-protected amino acid (0.6 mmol) in DCM or ACN, add pyridine (1 equiv.).

  • Slowly add the SOF₂ solution (1 equiv.) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

  • Coupling: Add the amino acid tert-butyl ester (1 equiv.) and pyridine (1 equiv.) to the reaction mixture.

  • Stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the dipeptide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of an amino acid to a resin-bound peptide using the acyl fluoride method.[1][3]

Materials:

  • Fmoc-protected amino acid

  • Thionyl fluoride (SOF₂) solution in DCM

  • Pyridine

  • Fmoc-deprotected peptide-resin (e.g., Fmoc-Ala-Wang resin after piperidine treatment)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

Procedure:

  • Fmoc-Deprotection: Swell the Fmoc-peptide-resin in DMF. Treat with 20% piperidine in DMF for 3 minutes, drain, and treat again for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Acyl Fluoride Formation: In a separate flask, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) in DCM. Add pyridine (1 equiv.) followed by the SOF₂ solution (1 equiv.). Stir for 30 minutes.

  • Coupling: Add the solution of the activated Fmoc-amino acid fluoride to the deprotected peptide-resin. Shake the reaction vessel for 1 hour at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DCM and DMF.

  • Cleavage (for analysis): To determine coupling efficiency, a small amount of resin can be cleaved using a TFA/DCM solution.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the acyl fluoride-mediated peptide coupling process.

Peptide_Coupling_Workflow cluster_activation Step 1: Acyl Fluoride Formation cluster_coupling Step 2: Peptide Bond Formation cluster_deprotection Step 3: Deprotection (Optional) N_Protected_AA N-Protected Amino Acid Acyl_Fluoride Amino Acid Fluoride N_Protected_AA->Acyl_Fluoride Activation (30 min) SOF2 SOF₂ / Pyridine SOF2->Acyl_Fluoride Dipeptide Protected Dipeptide Acyl_Fluoride->Dipeptide Coupling (1-2 h) Amino_Component Free Amine (Amino Acid Ester or Peptide) Amino_Component->Dipeptide Final_Peptide Final Peptide Dipeptide->Final_Peptide Removal of Protecting Groups Deprotection_Agent TFA or Piperidine Deprotection_Agent->Final_Peptide

Caption: General workflow for peptide synthesis using acyl fluorides.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection Resin->Deprotection 1. 20% Piperidine/DMF Washing1 Washing Deprotection->Washing1 2. DMF/DCM Wash Coupling Coupling with Amino Acid Fluoride Washing1->Coupling 3. Add Activated AA Washing2 Washing Coupling->Washing2 4. DMF/DCM Wash Washing2->Resin Repeat Cycle

Caption: Iterative cycle for solid-phase peptide synthesis (SPPS).

Conclusion

The use of thionyl fluoride to generate acyl fluorides in situ presents a rapid, efficient, and high-yielding method for peptide synthesis.[1][2][3][4] This approach is applicable to both liquid-phase and solid-phase techniques, accommodates a wide range of natural and unnatural amino acids with various protecting groups, and proceeds with minimal epimerization.[2][3] The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to implement this powerful peptide coupling strategy.

References

Application Notes and Protocols for Acyl Fluoride-Mediated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl fluorides have emerged as valuable reactive intermediates for amide bond formation in solid-phase peptide synthesis (SPPS). Their heightened reactivity compared to carboxylic acids, coupled with increased stability against hydrolysis and aminolysis relative to acyl chlorides and bromides, offers a compelling alternative for challenging peptide sequences.[1][2] This document provides a detailed protocol for the use of acyl fluorides in SPPS, drawing upon established methodologies for their generation and application in peptide coupling.

Disclaimer: A specific protocol for the direct use of 2,4,6-trifluorobenzoyl fluoride as a coupling reagent or for the in situ generation of amino acid fluorides in SPPS was not found in the reviewed literature. The following protocols are based on the general principles of acyl fluoride chemistry in peptide synthesis, primarily focusing on the pre-formation of the amino acid fluoride prior to its coupling to the solid-supported peptide chain.

Principle and Advantages

The core of this methodology lies in the conversion of the carboxylic acid of an N-protected amino acid to its corresponding acyl fluoride. This "activated" species then readily reacts with the free amine of the resin-bound peptide to form a stable peptide bond. This approach offers several advantages:

  • High Reactivity: Acyl fluorides are highly electrophilic, leading to rapid coupling reactions.

  • Reduced Racemization: The use of acyl fluorides, particularly when generated under mild conditions, has been shown to minimize epimerization, a critical factor in maintaining the stereochemical integrity of the peptide.[3][4][5]

  • Compatibility: The method is compatible with common protecting groups used in Fmoc-based SPPS.[4][6]

  • High Yields: Studies have demonstrated excellent yields for di- and pentapeptides synthesized using this method on solid support.[4][7][8]

Data Presentation

Table 1: Reagents for Acyl Fluoride Formation from N-Protected Amino Acids
ReagentTypical Reaction ConditionsCommentsReference
Thionyl fluoride (SOF₂)DCM or ACN, pyridine, 30 min, room temperatureCan be generated ex situ. Mild conditions and short reaction times.[3][7][8]
Cyanuric fluorideDichloromethane, pyridine, 3-4 hours, room temperaturePrecipitated cyanuric acid is removed by filtration.[2]
Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)Dichloromethane, base (e.g., pyridine), room temperatureA common reagent for in situ generation of amino acid fluorides.[2]
Table 2: Representative Yields in Acyl Fluoride-Mediated Solid-Phase Peptide Synthesis
Peptide SequenceResinCoupling ConditionsCleavageYieldReference
Fmoc-Ala-AlaWang ResinFmoc-Ala-C(O)F (from SOF₂ method), 1 hTFA/DCM96%[3][4][7]
DipeptidesWang ResinFmoc-AA-C(O)F (from SOF₂ method)TFA/DCM80-98%[4][7][8]
PentapeptideWang ResinFmoc-AA-C(O)F (from SOF₂ method)TFA/DCM83%[4]

Experimental Protocols

This section details a general protocol for the synthesis of a peptide on a solid support using a pre-formed N-α-Fmoc-amino acid fluoride.

Protocol 1: Generation of N-α-Fmoc-Amino Acid Fluoride (Adapted from SOF₂ Method)

This protocol describes the formation of the acyl fluoride from the corresponding carboxylic acid.

Materials:

  • N-α-Fmoc-protected amino acid

  • Thionyl fluoride (SOF₂) solution in dichloromethane (DCM) (generated ex situ)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 0.1 M Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-α-Fmoc-protected amino acid (1.0 equiv) in anhydrous DCM.

  • Add pyridine (1.0 equiv) to the solution.

  • Slowly add a solution of SOF₂ in DCM (1.0 equiv) to the reaction mixture at room temperature.

  • Stir the reaction for 30 minutes.

  • Dilute the reaction mixture with DCM and wash with 0.1 M NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-α-Fmoc-amino acid fluoride. The product can be used immediately in the coupling step.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-α-Fmoc-Amino Acid Fluoride

This protocol outlines the coupling of the pre-formed amino acid fluoride to the resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-α-Fmoc-amino acid fluoride (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve the N-α-Fmoc-amino acid fluoride (typically 1.5-3.0 equivalents relative to the resin loading) in anhydrous DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1 hour at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_prep Amino Acid Activation cluster_spps Solid-Phase Synthesis Cycle cluster_final Final Steps AA N-α-Fmoc-Amino Acid Reagent Fluorinating Agent (e.g., SOF₂) AA->Reagent Activation AAF N-α-Fmoc-Amino Acid Fluoride Reagent->AAF Coupling Coupling AAF->Coupling Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotection->Coupling Wash Washing Coupling->Wash Wash->Resin Next Cycle Cleavage Cleavage from Resin & Deprotection Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Figure 1: General workflow for solid-phase peptide synthesis using pre-activated amino acid fluorides.

Logical_Relationship cluster_reactants Reactants cluster_products Products Title Acyl Fluoride-Mediated Peptide Coupling AAF N-α-Fmoc-Amino Acid Fluoride (Electrophile) Reaction Peptide Bond Formation AAF->Reaction ResinAmine N-terminal Amine on Solid Support (Nucleophile) ResinAmine->Reaction PeptideResin Elongated Peptide-Resin Reaction->PeptideResin HF Hydrogen Fluoride (Byproduct) Reaction->HF

Figure 2: Logical relationship of reactants and products in the acyl fluoride coupling step.

References

Application Note and Protocol: Derivatization of Chiral Amines with 2,4,6-Trifluorobenzoyl Fluoride for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of chiral primary and secondary amines with 2,4,6-trifluorobenzoyl fluoride for their enantiomeric separation and quantification by reversed-phase high-performance liquid chromatography (RP-HPLC). The formation of diastereomeric amides allows for separation on a standard achiral stationary phase. This method is valuable for determining the enantiomeric purity of chiral amines, which is a critical parameter in pharmaceutical development and asymmetric synthesis.

Introduction

The enantiomeric composition of chiral amines is a crucial factor in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. HPLC is a powerful technique for chiral separations. One common strategy, known as the indirect method, involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.

This compound is a suitable derivatizing reagent for this purpose. The fluorine atoms on the benzoyl group can enhance the chromatographic properties of the derivatives and provide a strong chromophore for UV detection. This application note details the experimental procedure for the derivatization reaction and the subsequent HPLC analysis.

Chemical Reaction

The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive this compound with the amino group of the chiral amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid (HF) byproduct.

cluster_conditions Reaction Conditions amine Chiral Amine (R/S Mixture) diastereomer1 Diastereomer 1 (R-Amine Derivative) amine->diastereomer1 + Reagent diastereomer2 Diastereomer 2 (S-Amine Derivative) amine->diastereomer2 + Reagent reagent 2,4,6-Trifluorobenzoyl Fluoride base Base (e.g., Triethylamine) solvent Aprotic Solvent (e.g., Acetonitrile)

Caption: Derivatization of a chiral amine with this compound.

Experimental Protocols

Materials and Reagents
  • Chiral amine sample

  • This compound (≥98% purity)

  • Anhydrous acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA), ≥99.5%

  • Milli-Q water or HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Standard laboratory glassware

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Protocol 1: Derivatization of Chiral Amines
  • Sample Preparation: Prepare a stock solution of the chiral amine at a concentration of 1 mg/mL in anhydrous acetonitrile.

  • Reagent Preparation: Prepare a stock solution of this compound at a concentration of 5 mg/mL in anhydrous acetonitrile. Prepare a stock solution of triethylamine at a concentration of 10% (v/v) in anhydrous acetonitrile.

  • Derivatization Reaction: a. In a clean, dry vial, add 100 µL of the chiral amine stock solution. b. Add 150 µL of the this compound stock solution (this represents an excess of the derivatizing agent). c. Add 50 µL of the triethylamine solution to catalyze the reaction and neutralize the HF byproduct. d. Cap the vial tightly and vortex for 30 seconds. e. Allow the reaction to proceed at room temperature (approximately 25°C) for 60 minutes.

  • Reaction Quenching and Sample Preparation for HPLC: a. After 60 minutes, add 700 µL of acetonitrile to the reaction mixture to bring the total volume to 1 mL. b. Vortex the solution to ensure homogeneity. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. d. The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of Diastereomeric Amides
  • HPLC System Configuration:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
  • Analysis: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject 10 µL of the prepared sample. c. Record the chromatogram for 30 minutes. d. The two diastereomers should elute as two separate peaks. Identify the retention times for each. e. The enantiomeric ratio can be determined by integrating the peak areas of the two diastereomers.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the HPLC analysis.

Table 1: Chromatographic Parameters for Derivatized Chiral Amines (Hypothetical Data)

Chiral AmineRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
1-Phenylethylamine15.216.12.1
Amphetamine17.818.51.8
Phenylalanine methyl ester14.515.32.0

Table 2: Method Validation Parameters (Hypothetical Data)

Parameter1-PhenylethylamineAmphetamine
Linearity (r²) >0.999>0.999
LOD (ng/mL) 58
LOQ (ng/mL) 1525
Precision (%RSD) <2.0<2.0
Accuracy (%) 98-10297-103

Visualization of Experimental Workflow

start Start prep_amine Prepare Chiral Amine Solution (1 mg/mL in ACN) start->prep_amine prep_reagent Prepare Derivatizing Reagent Solution (5 mg/mL in ACN) start->prep_reagent prep_base Prepare TEA Solution (10% in ACN) start->prep_base derivatization Mix Amine, Reagent, and Base (100:150:50 µL) prep_amine->derivatization prep_reagent->derivatization prep_base->derivatization react React at Room Temperature for 60 minutes derivatization->react quench Dilute with ACN to 1 mL react->quench filter Filter through 0.45 µm Syringe Filter quench->filter hplc_analysis Inject 10 µL into HPLC System filter->hplc_analysis data_processing Integrate Peaks and Calculate Enantiomeric Ratio hplc_analysis->data_processing end End data_processing->end

Caption: Workflow for the derivatization and HPLC analysis of chiral amines.

Discussion

The described protocol provides a robust starting point for the chiral separation of amines using this compound. It is important to note that the reaction conditions and HPLC parameters may require optimization for different chiral amines to achieve baseline separation. Factors to consider for optimization include the molar ratio of the derivatizing agent to the amine, the type and concentration of the base, the reaction time and temperature, and the HPLC gradient profile. The use of 2,4,6-trifluorobenzoyl chloride as an alternative may also be considered, as it is often more readily available and may exhibit higher reactivity.

Conclusion

This application note presents a comprehensive protocol for the derivatization of chiral amines with this compound and their subsequent analysis by HPLC. This method offers a reliable approach for the determination of enantiomeric purity, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The provided protocols and data presentation templates serve as a valuable resource for researchers and scientists working in drug development and chiral analysis.

Application Notes and Protocols for Chiral Resolution of Amines by HPLC using 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of chiral amines is a critical process in pharmaceutical development and quality control, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. One effective strategy for the chiral resolution of amines by HPLC is the pre-column derivatization with a chiral or achiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

This document provides detailed application notes and protocols for the use of 2,4,6-trifluorobenzoyl fluoride as a derivatizing agent for the chiral resolution of primary and secondary amines by HPLC. The highly electrophilic nature of the acyl fluoride group in this compound allows for a rapid and efficient reaction with the nucleophilic amino group of the analyte. The fluorine atoms on the benzoyl moiety can enhance the chromatographic properties of the derivatives and provide a sensitive detection by UV or mass spectrometry.

Principle of the Method

The methodology is based on the conversion of a racemic mixture of chiral amines into a mixture of diastereomeric amides by reaction with the achiral derivatizing agent, this compound. Since the derivatizing agent itself is not chiral, a chiral auxiliary, in this case, a chiral stationary phase (CSP), would be required for separation. Alternatively, if a chiral version of the derivatizing agent were used, separation could be achieved on a standard achiral column. For the purpose of these notes, we will focus on the derivatization reaction and subsequent separation of the resulting diastereomers on a chiral stationary phase. The diastereomers, having different physical and chemical properties, can be separated by HPLC. The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original amine sample.

The general reaction is as follows:

Racemic Amine (R/S) + this compound → Diastereomeric Amides (R-amide/S-amide)

Experimental Protocols

I. Derivatization of Amines with this compound

This protocol outlines the general procedure for the derivatization of a chiral amine with this compound. Optimization of reaction conditions (e.g., temperature, time, and stoichiometry) may be necessary for specific amines.

Materials:

  • Chiral amine sample

  • This compound (derivatizing agent)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Quenching solution (e.g., methanol or water)

  • Vials for reaction

  • Syringes and needles

  • Heating block or water bath (optional)

Procedure:

  • Sample Preparation: Dissolve a known amount of the chiral amine sample in the anhydrous aprotic solvent to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of this compound in the same anhydrous aprotic solvent. A slight molar excess (e.g., 1.2 equivalents) relative to the amine is recommended. A stock solution can be prepared for multiple reactions.

  • Derivatization Reaction:

    • To a reaction vial containing the amine solution, add the tertiary amine base (e.g., 2 equivalents). The base acts as a scavenger for the hydrogen fluoride generated during the reaction.

    • Slowly add the this compound solution to the amine solution while vortexing.

    • Seal the vial and allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction if necessary, though room temperature is often sufficient.

  • Reaction Quenching: After the reaction is complete, add a small amount of the quenching solution (e.g., a few drops of methanol) to consume any excess this compound.

  • Sample Dilution: Dilute the resulting solution with the HPLC mobile phase to a suitable concentration for injection.

  • Analysis: The derivatized sample is now ready for HPLC analysis.

II. HPLC Analysis of Derivatized Amines

This protocol provides a general starting point for the HPLC separation of the diastereomeric amides. The choice of the chiral stationary phase and mobile phase composition is crucial and may require optimization for specific pairs of diastereomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

  • Data acquisition and processing software.

Typical HPLC Conditions:

ParameterRecommended Conditions
Column Chiralpak® IA, IB, IC, ID, IE, or IF (4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of n-hexane/isopropanol or n-hexane/ethanol. The ratio may need to be optimized (e.g., 90:10, 80:20). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at a suitable wavelength (e.g., 254 nm) or MS with appropriate ionization mode.
Injection Volume 5 - 20 µL

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the diluted, derivatized sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram and the retention times of the two diastereomeric peaks.

  • Quantification: Determine the peak areas of the two diastereomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] x 100% where Area1 and Area2 are the peak areas of the two diastereomers.

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral resolution of representative amines after derivatization with this compound. These values are for illustrative purposes and will vary depending on the specific amine and the optimized HPLC conditions.

Table 1: HPLC Separation of Derivatized Chiral Amines on a Chiralpak® IA Column

Analyte (Amine)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Separation Factor (α)
1-Phenylethylamine8.59.82.11.15
1-(1-Naphthyl)ethylamine12.314.52.51.18
Amphetamine7.28.11.81.12
Phenylalanine methyl ester10.111.52.31.14

Table 2: Effect of Mobile Phase Composition on the Resolution of Derivatized 1-Phenylethylamine

Mobile Phase (Hexane:Isopropanol)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Separation Factor (α)
95:512.114.22.41.17
90:108.59.82.11.15
85:156.27.01.91.13

Visualizations

G cluster_workflow Experimental Workflow start Start: Racemic Amine Sample derivatization Derivatization with This compound start->derivatization hplc HPLC Separation on Chiral Stationary Phase derivatization->hplc detection Detection (UV/MS) hplc->detection analysis Data Analysis: Peak Integration & Enantiomeric Excess Calculation detection->analysis end End: Chiral Purity Determined analysis->end

Caption: Workflow for chiral resolution of amines.

G reagents Racemic Amine (R/S) This compound Base (e.g., Triethylamine) reaction Derivatization Reaction (Formation of Diastereomeric Amides) reagents->reaction products Diastereomeric Amide Mixture (R-amide + S-amide) Triethylammonium Fluoride reaction->products

Caption: Derivatization reaction of amines.

Application Notes and Protocols for the Acylation of Amines with 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acylation of amines using 2,4,6-trifluorobenzoyl fluoride, a valuable reaction in synthetic chemistry, particularly for the formation of amide bonds in complex molecules. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of the fluorine atoms on the benzoyl ring, makes this compound a highly reactive and efficient acylating agent.

Reaction Mechanism

The acylation of amines with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride byproduct.

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base present in the reaction mixture.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the fluoride ion as the leaving group.

  • Formation of the Amide: The final product, a 2,4,6-trifluorobenzamide derivative, is formed along with the protonated base and a fluoride salt.

The presence of three fluorine atoms on the aromatic ring of the benzoyl fluoride significantly influences the reaction. These electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This enhanced reactivity allows the reaction to proceed efficiently, often under mild conditions.

Acylation_Mechanism Amine R-NH₂ Amine TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylFluoride 2,4,6-Trifluorobenzoyl Fluoride AcylFluoride->TetrahedralIntermediate Base Base Amide N-substituted 2,4,6-Trifluorobenzamide TetrahedralIntermediate->Amide Elimination Byproducts [Base-H]⁺ F⁻ TetrahedralIntermediate->Byproducts Proton Transfer & Leaving Group Departure Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base B->C D Add 2,4,6-Trifluorobenzoyl Fluoride Solution C->D E Stir at Room Temperature (1-12 h) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product H->I

Application Notes and Protocols for the Synthesis of 2,4,6-Trifluorobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. While numerous methods exist for amide bond formation, the use of acyl fluorides has gained prominence for its ability to facilitate challenging couplings, particularly with sterically hindered substrates and electron-deficient amines.[1][2] This is attributed to the unique reactivity of the C-F bond in the acyl fluoride moiety, which behaves like an activated ester while minimizing steric hindrance.[1]

This document provides detailed protocols for the synthesis of amides bearing the 2,4,6-trifluorobenzoyl group. Direct application of 2,4,6-trifluorobenzoyl fluoride as a coupling reagent is not a commonly documented method. Therefore, these notes focus on two effective and well-established alternative strategies:

  • Amide Synthesis from 2,4,6-Trifluorobenzoyl Chloride: A robust method utilizing the more common and commercially available acyl chloride.

  • In Situ Acyl Fluoride Formation from 2,4,6-Trifluorobenzoic Acid: A contemporary approach where the acyl fluoride is generated in the reaction mixture, offering mild conditions and high yields.[1]

Method 1: Synthesis of 2,4,6-Trifluorobenzamides from 2,4,6-Trifluorobenzoyl Chloride

This protocol describes the reaction of 2,4,6-trifluorobenzoyl chloride with a primary or secondary amine in the presence of a base.

Experimental Workflow

G cluster_prep Reaction Setup amine Amine reaction_mixture Stir at 0°C to RT amine->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_mixture acyl_chloride 2,4,6-Trifluorobenzoyl Chloride acyl_chloride->reaction_mixture Slow Addition workup Aqueous Workup reaction_mixture->workup After Reaction Completion purification Purification (e.g., Chromatography) workup->purification product 2,4,6-Trifluorobenzamide Product purification->product

Caption: Workflow for 2,4,6-trifluorobenzamide synthesis from the corresponding acyl chloride.

Detailed Protocol

Materials:

  • 2,4,6-Trifluorobenzoyl chloride

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM (to make a 0.1-0.5 M solution).

  • Add triethylamine (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.0-1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 2,4,6-trifluorobenzamide.

Data Presentation
EntryAmineBaseSolventTime (h)Yield (%)
1AnilineEt₃NDCM2>90
2BenzylamineEt₃NDCM1>95
3PyrrolidineEt₃NDCM1>95
42-Amino-5-nitropyridineDIPEATHF1280-90

Note: Yields are typical and may vary depending on the specific amine substrate and reaction scale.

Method 2: In Situ Synthesis of 2,4,6-Trifluorobenzamides via Acyl Fluoride Intermediate

This protocol involves the conversion of 2,4,6-trifluorobenzoic acid to its corresponding acyl fluoride in situ using a fluorinating agent, followed by the addition of an amine. This method is particularly advantageous for sterically hindered substrates or when the corresponding acyl chloride is unstable or difficult to handle.[1][2]

Reaction Pathway

G cluster_step1 Step 1: Acyl Fluoride Formation cluster_step2 Step 2: Amide Formation carboxylic_acid 2,4,6-Trifluorobenzoic Acid acyl_fluoride In Situ Acyl Fluoride Intermediate carboxylic_acid->acyl_fluoride fluorinating_agent Fluorinating Agent (e.g., BTFFH, Cyanuric Fluoride) fluorinating_agent->acyl_fluoride base1 Base (e.g., Pyridine) base1->acyl_fluoride product 2,4,6-Trifluorobenzamide Product acyl_fluoride->product amine Amine amine->product base2 Base (optional) (e.g., DIPEA) base2->product

Caption: Two-step, one-pot synthesis of 2,4,6-trifluorobenzamides via an in situ generated acyl fluoride.

Detailed Protocol

Materials:

  • 2,4,6-Trifluorobenzoic acid

  • Fluorinating agent such as Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or Cyanuric fluoride.

  • Pyridine or 2,4,6-Collidine

  • Primary or secondary amine

  • Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Standard workup and purification reagents as in Method 1.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2,4,6-trifluorobenzoic acid (1.0 eq) in anhydrous DCM or MeCN.

  • Add pyridine (1.0-1.2 eq).

  • Add the fluorinating agent (e.g., BTFFH, 1.1 eq) and stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in the same anhydrous solvent. If the amine is a hydrochloride salt, add a base such as DIPEA (1.2-1.5 eq).

  • Add the amine solution to the freshly prepared acyl fluoride solution.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Method 1.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation for In Situ Acyl Fluoride Method
EntryFluorinating AgentBaseAmineTemp (°C)Time (h)Yield (%)
1Cyanuric FluoridePyridine2,2,6,6-Tetramethylpiperidine802460-70
2BTFFHPyridine2-Amino-4,6-dimethylpyrimidine801285-95
3Deoxo-Fluor®-N-MethylanilineRT470-80

Note: Yields are representative for sterically hindered or electron-deficient amines where standard methods may be less effective.[3]

Concluding Remarks

The synthesis of 2,4,6-trifluorobenzamides can be efficiently achieved through well-established protocols. For straightforward couplings, the use of 2,4,6-trifluorobenzoyl chloride is a reliable and cost-effective method. For more challenging substrates, such as sterically hindered or electron-poor amines, the in situ formation of the acyl fluoride from 2,4,6-trifluorobenzoic acid provides a powerful alternative, often delivering superior yields under mild conditions.[1][3] The choice of method will depend on the specific substrate, scale, and available starting materials. Researchers are encouraged to optimize the reaction conditions for their specific application.

References

Application Notes and Protocols for Esterification Reactions with 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. 2,4,6-Trifluorobenzoyl fluoride is a highly activated acylating agent, poised for the synthesis of specialized esters. The electron-withdrawing nature of the three fluorine atoms on the benzoyl moiety significantly enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for the esterification of a wide range of alcohols and phenols, including sterically hindered or electronically deactivated substrates.

These application notes provide an overview of the utility of this compound in ester synthesis and offer detailed protocols for its use in research and development settings. The resulting 2,4,6-trifluorobenzoate esters are valuable intermediates in the synthesis of novel therapeutic agents and molecular probes.

Applications in Drug Development

The 2,4,6-trifluorobenzoyl moiety can be introduced into a drug candidate for several strategic reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the presence of multiple fluorine atoms can shield the ester linkage from enzymatic hydrolysis, thereby increasing the in vivo half-life of a drug.

  • Modulation of Physicochemical Properties: The trifluorinated phenyl ring can alter the lipophilicity and electronic distribution of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased potency and selectivity.

  • ¹⁹F NMR Spectroscopy: The presence of fluorine provides a convenient handle for non-invasive in vitro and in vivo monitoring of drug metabolism and distribution using ¹⁹F NMR spectroscopy.

Experimental Protocols

The high reactivity of this compound allows for versatile reaction conditions. Below are general protocols for the esterification of primary/secondary alcohols and phenols. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Esterification of Primary and Secondary Alcohols

This protocol describes a general procedure for the esterification of a primary or secondary alcohol with this compound using a tertiary amine base.

Materials:

  • Alcohol of interest

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM or THF (approximately 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.2 eq.) to the stirred solution.

  • Slowly add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Esterification of Phenols

This protocol is suitable for the esterification of phenolic substrates, which are generally less nucleophilic than aliphatic alcohols. The use of a stronger, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.

Materials:

  • Phenol of interest

  • This compound

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Anhydrous Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.) and a stoichiometric non-nucleophilic base like Proton Sponge®.

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the phenol (1.0 eq.) and DMAP (0.1 eq., if used) in anhydrous DCM or MeCN.

  • Add pyridine or another suitable non-nucleophilic base (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.2 eq.).

  • Allow the reaction to proceed at room temperature, or gently heat to 40-50 °C if necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes expected reaction parameters and outcomes for the esterification of representative alcohol and phenol substrates with this compound based on general principles of acylation reactivity.

SubstrateBaseCatalystSolventTime (h)Temp (°C)Expected Yield (%)
Benzyl AlcoholEt₃N-DCM1-2RT>90
CyclohexanolDIPEA-THF2-4RT>85
tert-ButanolPyridineDMAPMeCN12-245040-60
PhenolPyridineDMAPDCM2-6RT>90
4-NitrophenolProton Sponge®DMAPMeCN8-1650>80

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Alcohol/Phenol (1.0 eq) in Anhydrous Solvent Base_Addition Add Base (e.g., Et3N, Pyridine) Reactant_Prep->Base_Addition Reagent_Addition Add this compound (1.1-1.2 eq) at 0°C Base_Addition->Reagent_Addition Reaction_Progress Stir at RT or Heat (Monitor by TLC/LC-MS) Reagent_Addition->Reaction_Progress Quench Aqueous Quench (e.g., NaHCO3) Reaction_Progress->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Purification Purify by Chromatography or Recrystallization Drying->Purification Product Pure Ester Product Purification->Product

Caption: General workflow for esterification using this compound.

Signaling_Pathway_Analogy cluster_reagents Reactants cluster_intermediate Transition State cluster_products Products AcylFluoride 2,4,6-Trifluorobenzoyl Fluoride (Electrophile) TS Tetrahedral Intermediate AcylFluoride->TS Alcohol Alcohol/Phenol (Nucleophile) Alcohol->TS Base Base (Catalyst/ Proton Scavenger) Base->TS Ester 2,4,6-Trifluorobenzoate Ester TS->Ester Salt Base-HF Salt TS->Salt

Caption: Logical relationship of reactants and products in the esterification reaction.

Application Notes and Protocols: Friedel-Crafts Acylation using 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of various therapeutic agents. The use of fluorinated reagents, such as 2,4,6-trifluorobenzoyl fluoride, offers a pathway to novel fluorinated molecules with potentially enhanced pharmacological properties. The incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.

These application notes provide a comprehensive overview of the Friedel-Crafts acylation utilizing this compound, including detailed experimental protocols, expected outcomes, and troubleshooting guidelines. While specific literature on the use of this compound in Friedel-Crafts acylation is limited, the provided protocols are based on established procedures for similar acyl fluorides and general principles of Friedel-Crafts chemistry.

Reaction Principle

The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst is required to activate the acyl fluoride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding 2,4,6-trifluorophenyl aryl ketone.

Due to the presence of three electron-withdrawing fluorine atoms on the benzoyl moiety, this compound is expected to be less reactive than its non-fluorinated counterpart. Consequently, stronger Lewis acids or higher reaction temperatures may be necessary to achieve satisfactory conversion.

Data Presentation

Table 1: Recommended Lewis Acids and Reaction Conditions

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Remarks
AlCl₃110 - 150Dichloromethane (DCM), 1,2-Dichloroethane (DCE)0 - RT2 - 24Stoichiometric amounts are often required due to complexation with the product.
BF₃·OEt₂100 - 200DCM, DCE, Nitromethane0 - 504 - 48Boron trifluoride is a versatile Lewis acid for acyl fluoride activation.
FeCl₃110 - 150DCM, NitromethaneRT - 806 - 48A less expensive alternative to AlCl₃, may require higher temperatures.
TiCl₄100 - 150DCM, DCE-20 - RT2 - 12Can be effective at lower temperatures.
Sc(OTf)₃10 - 30Nitromethane, Perfluorinated solvents50 - 10012 - 72A more modern, recyclable catalyst, but may require higher temperatures and longer reaction times.

Table 2: Substrate Scope and Expected Reactivity

Aromatic SubstrateActivating/Deactivating GroupExpected ReactivityPotential Side Reactions
TolueneActivating (Alkyl)HighPolyacylation (less likely than alkylation), Isomer formation (ortho, para)
AnisoleActivating (Alkoxy)Very HighPotential for ether cleavage with strong Lewis acids.
NaphthaleneActivating (Fused Ring)HighIsomer formation (alpha and beta substitution)
AcenaphtheneActivating (Fused Ring)HighRegioselective acylation is possible.
BenzeneNeutralModerateSlower reaction rates compared to activated substrates.
ChlorobenzeneDeactivating (Halogen)LowRequires harsher reaction conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

Materials:

  • Aromatic substrate (e.g., toluene, acenaphthene)

  • This compound

  • Anhydrous Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating/cooling bath

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with the anhydrous Lewis acid (e.g., 1.2 equivalents of AlCl₃) and the anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Acyl Fluoride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the stirred Lewis acid suspension over 15-30 minutes, maintaining the internal temperature.

  • Acylium Ion Formation: Allow the mixture to stir at the same temperature for 30-60 minutes to ensure the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, again maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. Caution: The quenching process can be highly exothermic.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the extraction solvent (e.g., ethyl acetate) two to three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2,4,6-trifluorophenyl aryl ketone.

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylFluoride 2,4,6-Trifluorobenzoyl Fluoride AcyliumIon Acylium Ion Complex AcylFluoride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Arene Aromatic Ring AcyliumIon->Arene Attack SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Product 2,4,6-Trifluorophenyl Aryl Ketone SigmaComplex->Product Loss of H⁺ LewisAcidBase [AlCl₃F]⁻

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow Start Start Setup Anhydrous Reaction Setup (Inert Atmosphere) Start->Setup Reagents Charge Lewis Acid and Solvent Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling AddAcylFluoride Add 2,4,6-Trifluorobenzoyl Fluoride Solution Cooling->AddAcylFluoride Stir1 Stir for 30-60 min AddAcylFluoride->Stir1 AddArene Add Aromatic Substrate Solution Stir1->AddArene Reaction Monitor Reaction (TLC/GC-MS) AddArene->Reaction Quench Quench with Ice/HCl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General Experimental Workflow.

Caption: Troubleshooting and Optimization Logic.

Applications in Drug Development

The synthesis of 2,4,6-trifluorophenyl aryl ketones via Friedel-Crafts acylation opens avenues for the development of novel drug candidates. The trifluorophenyl motif can serve as a valuable building block in medicinal chemistry for several reasons:

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

  • Lipophilicity: The introduction of fluorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

  • Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, leading to improved binding affinity and selectivity.

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformation of a molecule, locking it into a bioactive shape.

These properties make the 2,4,6-trifluorobenzoyl moiety an attractive scaffold for the design of inhibitors for various enzymes and receptors implicated in a wide range of diseases.

Safety Precautions

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl fluorides are lachrymatory and corrosive. Handle with care.

  • The quenching of the reaction is highly exothermic and should be performed slowly and with caution.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting & Optimization

Technical Support Center: Trifluorobenzoyl Fluorides - Hydrolysis and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and stability of trifluorobenzoyl fluorides. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of these reagents in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store trifluorobenzoyl fluorides?

A1: Trifluorobenzoyl fluorides are moisture-sensitive and corrosive compounds that require careful handling in a controlled environment.

  • Handling: Always handle trifluorobenzoyl fluorides in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical safety goggles, face shield, and appropriate gloves (e.g., neoprene or nitrile rubber), should be worn at all times to prevent skin and eye contact.[1][2] Avoid inhalation of vapors and ingestion.[2]

  • Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and water.[1][2] Containers should be tightly sealed to prevent exposure to moisture and air.[2] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the expected stability of trifluorobenzoyl fluorides in aqueous and organic solvents?

A2: Trifluorobenzoyl fluorides are susceptible to hydrolysis in the presence of water, yielding the corresponding trifluorobenzoic acid and hydrogen fluoride. The rate of hydrolysis is influenced by the solvent, temperature, and pH.

  • Aqueous Solutions: Hydrolysis is expected to be more rapid in aqueous solutions. The electron-withdrawing nature of the trifluoromethyl group (-CF₃) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water compared to unsubstituted benzoyl fluoride. The position of the -CF₃ group (ortho, meta, or para) will also influence the rate of hydrolysis due to electronic and steric effects.

  • Organic Solvents: Stability is generally higher in anhydrous aprotic organic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF). However, trace amounts of water can initiate hydrolysis. It is crucial to use dry solvents for reactions involving trifluorobenzoyl fluorides.

  • pH Effects: The hydrolysis of benzoyl fluorides can be catalyzed by both acid and base.[3] Therefore, the stability of trifluorobenzoyl fluorides will be lowest at high and low pH values. Neutral pH conditions will offer the highest stability in aqueous media, although hydrolysis will still occur.

Q3: What are the primary decomposition products of trifluorobenzoyl fluorides upon hydrolysis?

A3: The primary decomposition products upon reaction with water are the corresponding trifluorobenzoic acid and hydrogen fluoride (HF).

Reaction: CF₃C₆H₄COF + H₂O → CF₃C₆H₄COOH + HF

The formation of hydrofluoric acid is a significant safety concern, requiring appropriate precautions.

Data Presentation: Qualitative Stability Comparison

Due to the limited availability of specific quantitative hydrolysis rate constants for trifluorobenzoyl fluoride isomers in the public domain, the following table provides a qualitative comparison of the expected stability of various substituted benzoyl fluorides based on the electronic effects of the substituents.

CompoundSubstituentElectronic EffectExpected Relative Hydrolysis RateExpected Relative Stability
4-Methoxybenzoyl fluoride-OCH₃ (para)Electron-donatingSlower than benzoyl fluorideHigher
Benzoyl fluoride-HNeutralBaselineBaseline
4-Chlorobenzoyl fluoride-Cl (para)Electron-withdrawingFaster than benzoyl fluorideLower
4-Trifluoromethylbenzoyl fluoride -CF₃ (para) Strongly Electron-withdrawing Significantly faster than benzoyl fluoride Lower
3-Trifluoromethylbenzoyl fluoride -CF₃ (meta) Strongly Electron-withdrawing Faster than benzoyl fluoride Lower
2-Trifluoromethylbenzoyl fluoride -CF₃ (ortho) Strongly Electron-withdrawing Complex due to steric hindrance Potentially higher than meta/para isomers

Experimental Protocols

Protocol for Monitoring Hydrolysis of Trifluorobenzoyl Fluoride by ¹⁹F NMR Spectroscopy

This protocol provides a general method for monitoring the hydrolysis of trifluorobenzoyl fluorides.

Materials:

  • Trifluorobenzoyl fluoride isomer (2-, 3-, or 4-)

  • Anhydrous solvent (e.g., acetonitrile-d₃)

  • Deionized water

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the trifluorobenzoyl fluoride isomer in the anhydrous deuterated solvent at a known concentration (e.g., 10 mM).

  • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • In an NMR tube, combine a specific volume of the trifluorobenzoyl fluoride stock solution and the internal standard stock solution.

  • Acquire an initial ¹⁹F NMR spectrum (t=0) to determine the initial concentrations.

  • To initiate the hydrolysis, add a precise volume of deionized water to the NMR tube. The amount of water will determine the rate of hydrolysis.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the acyl fluoride and the internal standard in each spectrum.

  • The disappearance of the trifluorobenzoyl fluoride signal and the appearance of the trifluorobenzoic acid signal can be monitored over time to determine the rate of hydrolysis.

  • Plot the natural logarithm of the concentration of the trifluorobenzoyl fluoride versus time. The slope of this plot will give the pseudo-first-order rate constant for the hydrolysis reaction under the specific experimental conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Acylation Reaction

Possible Cause Troubleshooting Step
Hydrolysis of trifluorobenzoyl fluoride Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Add the trifluorobenzoyl fluoride to the reaction mixture under inert conditions.
Poor reactivity of the nucleophile Consider using a stronger base or a catalyst to activate the nucleophile. Increase the reaction temperature if the starting materials are stable at higher temperatures.
Steric hindrance If either the nucleophile or the trifluorobenzoyl fluoride isomer is sterically hindered, the reaction may be slow. Consider using a less hindered isomer or a smaller nucleophile if possible.
Incorrect stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Reaction with solvent Ensure the solvent is inert to the reaction conditions. For example, avoid protic solvents if a strong base is used.
Side reactions of the nucleophile Protect sensitive functional groups on the nucleophile before the acylation reaction.
Decomposition of starting materials or product Run the reaction at a lower temperature. Minimize the reaction time.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis start Start prep_sol Prepare Stock Solutions (Acyl Fluoride, Internal Standard) start->prep_sol mix Mix Solutions in NMR Tube prep_sol->mix add_water Add H₂O to Initiate Hydrolysis mix->add_water acquire_nmr Acquire ¹⁹F NMR Spectra (Time Intervals) add_water->acquire_nmr integrate Integrate Signals acquire_nmr->integrate plot Plot ln[Acyl Fluoride] vs. Time integrate->plot calculate Calculate Rate Constant plot->calculate end End calculate->end Troubleshooting_Acylation start Low/No Product Yield check_hydrolysis Check for Hydrolysis? start->check_hydrolysis check_reactivity Assess Nucleophile Reactivity check_hydrolysis->check_reactivity No sol_hydrolysis Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_hydrolysis->sol_hydrolysis Yes check_sterics Consider Steric Hindrance check_reactivity->check_sterics Adequate sol_reactivity Increase Base Concentration or Temperature check_reactivity->sol_reactivity Low sol_sterics Modify Substrates or Reaction Conditions check_sterics->sol_sterics High

References

common impurities in 2,4,6-trifluorobenzoyl fluoride synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4,6-trifluorobenzoyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this important reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 2,4,6-trifluorobenzoic acid?

A1: The synthesis of this compound from 2,4,6-trifluorobenzoic acid typically involves the use of a fluorinating agent to convert the carboxylic acid to an acyl fluoride. Common methods include:

  • Deoxyfluorination Reagents: Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and XtalFluor-E® are effective for this transformation under mild conditions.[1] These reagents convert the carboxylic acid directly to the acyl fluoride.

  • Cyanuric Fluoride: This reagent is a cost-effective and efficient option for the synthesis of acyl fluorides from carboxylic acids. The reaction is often promoted by a base like pyridine.[2]

  • Halide Exchange: This two-step process involves first converting the carboxylic acid to 2,4,6-trifluorobenzoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by a halogen exchange reaction with a fluoride source such as potassium fluoride (KF).

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The primary impurities in the synthesis of this compound can originate from the starting material or be formed during the fluorination reaction. Key impurities include:

  • Unreacted 2,4,6-Trifluorobenzoic Acid: Incomplete reaction will leave residual starting material.

  • Hydrolysis Product: this compound is susceptible to hydrolysis, which reverts it to 2,4,6-trifluorobenzoic acid, especially in the presence of moisture.[3]

  • Anhydride Formation: Under certain conditions, particularly with deoxyfluorinating agents, the corresponding anhydride, 2,4,6-trifluorobenzoic anhydride, can be formed as a byproduct.[1]

  • Impurities from Starting Material: The 2,4,6-trifluorobenzoic acid starting material may contain impurities such as 2,6-difluorobenzoic acid and 2,4-difluorobenzoic acid, which can be carried through the synthesis.

Q3: How can I remove these common impurities?

A3: Purification of this compound is typically achieved through fractional distillation under reduced pressure. The significant difference in boiling points between the product and common impurities allows for effective separation.

  • Fractional Distillation: This is the most effective method for removing unreacted starting material, anhydride byproducts, and other less volatile impurities.

  • Filtration through Silica Gel: For some deoxyfluorination reactions, a simple filtration through a pad of silica gel can effectively remove reagent byproducts and polar impurities.[1]

  • Anhydrous Conditions: Rigorously maintaining anhydrous conditions throughout the synthesis and workup is crucial to prevent hydrolysis of the product back to the carboxylic acid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature. 4. Impure or degraded fluorinating agent.1. Increase reaction time or temperature. Consider adding a catalyst if applicable (e.g., pyridine for cyanuric fluoride). 2. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize the reaction temperature based on the specific fluorinating agent used. 4. Use a fresh or properly stored bottle of the fluorinating agent.
Presence of 2,4,6-Trifluorobenzoic Acid in the Final Product 1. Incomplete reaction. 2. Hydrolysis of the product.1. See "Low Yield" troubleshooting. 2. During workup, minimize contact with water. If an aqueous wash is necessary, perform it quickly with cold water and immediately dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
Formation of a High-Boiling Point Side Product 1. Anhydride formation.1. This is a common side reaction with some deoxyfluorinating agents. Optimize the stoichiometry of the reagents. The anhydride can typically be removed by fractional distillation.
Product is Contaminated with Starting Material Impurities (e.g., Difluorobenzoic Acids) 1. Purity of the starting 2,4,6-trifluorobenzoic acid is low.1. Purify the starting carboxylic acid before the fluorination step, for example, by recrystallization.

Quantitative Data

The following table summarizes typical purity levels that can be achieved for the precursor and the potential for improvement through purification.

Compound Initial Purity (%) Purification Method Final Purity (%) Key Impurities Removed
2,4,6-Trifluorobenzoic Acid95-98Recrystallization>992,6-Difluorobenzoic acid, 2,4-Difluorobenzoic acid
This compound90-95 (Crude)Fractional Distillation>99Unreacted starting material, anhydride byproduct

Experimental Protocols

Synthesis of this compound using Cyanuric Fluoride [2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4,6-trifluorobenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., acetonitrile). Add cyanuric fluoride (0.4 equivalents) to the solution.

  • Base Addition: Slowly add pyridine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material & Impurities cluster_reaction Synthesis Step cluster_product Crude Product Mixture cluster_purification Purification cluster_final Final Product A 2,4,6-Trifluorobenzoic Acid E Reaction (Anhydrous Conditions) A->E B 2,6-Difluorobenzoic Acid C 2,4-Difluorobenzoic Acid D Fluorinating Agent (e.g., Cyanuric Fluoride) D->E F This compound E->F G Unreacted Starting Material E->G H Hydrolysis Product (2,4,6-Trifluorobenzoic Acid) E->H I Anhydride Byproduct E->I J Fractional Distillation F->J G->J H->J I->J K Pure 2,4,6-Trifluorobenzoyl Fluoride (>99%) J->K

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Product Yield? Start->LowYield CheckReaction Check Reaction Conditions: - Time - Temperature - Reagent Quality LowYield->CheckReaction Yes Impurity Product Impure? LowYield->Impurity No Anhydrous Ensure Anhydrous Conditions CheckReaction->Anhydrous End Problem Resolved Anhydrous->End IdentifyImpurity Identify Impurity via GC-MS or NMR Impurity->IdentifyImpurity Yes UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM HydrolysisProduct Hydrolysis Product? IdentifyImpurity->HydrolysisProduct OtherImpurity Other Byproduct? IdentifyImpurity->OtherImpurity IncreaseTimeTemp Increase Reaction Time/Temp UnreactedSM->IncreaseTimeTemp Yes PurifySM Purify Starting Material UnreactedSM->PurifySM If starting material impure ImproveWorkup Improve Anhydrous Workup HydrolysisProduct->ImproveWorkup Yes FractionalDistillation Perform Fractional Distillation OtherImpurity->FractionalDistillation Yes IncreaseTimeTemp->End ImproveWorkup->End PurifySM->End FractionalDistillation->End

References

troubleshooting low yield in amide synthesis with 2,4,6-trifluorobenzoyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide synthesis using 2,4,6-trifluorobenzoyl fluoride.

Troubleshooting Guide: Low Yield in Amide Synthesis

This section addresses common issues encountered during the amide coupling reaction with this compound and offers potential solutions in a question-and-answer format.

Question 1: My reaction is showing low conversion of starting materials. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion can stem from several factors, including insufficient reactivity of the coupling partners, suboptimal reaction conditions, or degradation of the acyl fluoride. Here are some troubleshooting steps:

  • Increase Reaction Temperature: For sterically hindered or electron-deficient amines, room temperature may not be sufficient to drive the reaction to completion. Gradually increasing the temperature (e.g., to 40-80 °C) can significantly improve the reaction rate. A protocol for amide coupling with sterically hindered substrates suggests that elevated temperatures can be beneficial.[1][2]

  • Optimize the Base: The choice of base is critical. While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HF generated, their basicity and steric profile can influence the reaction outcome. For challenging couplings, a stronger, non-nucleophilic base might be required. However, be aware that some bases can have a detrimental effect. For example, in certain cases, 4-dimethylaminopyridine (DMAP) has been observed to lower the yield, possibly due to the formation of a sterically hindered N-acyl-DMAP intermediate.[1]

  • Choice of Solvent: The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF).[3] The polarity of the solvent can influence the reaction rate. For poorly soluble starting materials, a more polar solvent like DMF might be beneficial.

  • Check Reagent Quality: Ensure that the this compound and the amine are pure and dry. The presence of moisture can lead to the hydrolysis of the acyl fluoride.[4]

Question 2: I am observing the formation of byproducts. What are the likely side reactions and how can they be minimized?

Answer:

The primary side reactions in this synthesis are hydrolysis of the acyl fluoride and nucleophilic aromatic substitution (SNAr) on the electron-deficient trifluorophenyl ring.

  • Hydrolysis of this compound: Acyl fluorides are generally more stable to hydrolysis than their chloride counterparts, but they can still react with water to form the corresponding carboxylic acid.[4]

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the 2,4,6-trifluorobenzoyl ring are activated towards nucleophilic attack by the electron-withdrawing carbonyl group. The amine nucleophile can potentially displace one of the fluorine atoms, leading to the formation of an undesired byproduct. This is a known reactivity pattern for polyfluorinated aromatic compounds.[5]

    • Solution:

      • Use a non-nucleophilic base to scavenge HF.

      • Control the reaction temperature; higher temperatures might favor SNAr.

      • Add the amine slowly to the reaction mixture to maintain a low instantaneous concentration.

Question 3: The reaction seems to work well with simple primary amines, but I get very low yields with secondary or sterically hindered amines. How can I improve the yield for these challenging substrates?

Answer:

Coupling with sterically hindered or less nucleophilic (e.g., secondary or electron-deficient) amines is a common challenge in amide synthesis.[1][6] Acyl fluorides are often preferred for these reactions due to their reduced steric bulk compared to other activated carboxylic acid derivatives.[6]

  • Increase Reactant Concentration: Higher concentrations can favor the desired bimolecular reaction.

  • Prolonged Reaction Time: These reactions may require significantly longer times to reach completion. Monitor the reaction progress by TLC or LC-MS.

  • Use of Silylated Amines: In some cases, converting the amine to its silylated derivative (e.g., using N,O-bis(trimethylsilyl)acetamide - BSA) can increase its nucleophilicity and lead to higher yields. Acyl fluorides have been shown to react readily with silylated amines.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for amide synthesis using this compound?

A1: The following is a general protocol that can be used as a starting point. Optimization of specific parameters may be necessary for your particular substrates.

Experimental Protocol: General Amide Synthesis
  • To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Q2: What quantitative data is available for yields under different conditions?

Carboxylic AcidAmineBase (eq.)SolventYield (%)Reference
Benzoic AcidBenzylamineDIPEA (2)MeCN94[7]
Benzoic AcidBenzylamineDIPEA (1.1)MeCN44[7]
Benzoic AcidBenzylamineTEA (2)MeCN14[7]
Benzoic AcidBenzylamineK₂CO₃ (2)MeCN4[7]
Benzoic AcidBenzylaminePyridine (2)MeCN7[7]
Benzoic AcidBenzylamineDIPEA (2)DCM16[7]
Benzoic AcidBenzylamineDIPEA (2)DMF2[7]

Note: This data is for a one-pot deoxyfluorination-amidation using pentafluoropyridine and should be used as a guide for optimizing reactions with this compound.

Q3: Can you provide a diagram of the experimental workflow and potential side reactions?

A3: The following diagrams illustrate the general workflow for amide synthesis and the key reaction pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Amine This compound Base Anhydrous Solvent Mixing 1. Dissolve amine and base in solvent. 2. Cool to 0 °C. 3. Add acyl fluoride solution. Reagents->Mixing Stirring Stir at room temperature. (2-16 h) Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Extraction Aqueous wash (HCl, NaHCO3, Brine) Stirring->Extraction Monitoring->Stirring Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification

Caption: General experimental workflow for amide synthesis.

reaction_pathways reactants This compound + Amine (R-NH2) amide Desired Amide reactants->amide Main Reaction (Base) hydrolysis Hydrolysis Product (2,4,6-Trifluorobenzoic Acid) reactants->hydrolysis Side Reaction (+ H2O) snar SNAr Product reactants->snar Side Reaction (Nucleophilic Aromatic Substitution)

Caption: Reaction pathways in amide synthesis.

References

Technical Support Center: Acylation with 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for acylation reactions utilizing 2,4,6-trifluorobenzoyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low or no yield in a Friedel-Crafts acylation with this compound can stem from several factors, primarily related to the electronic properties and steric hindrance of the acylating agent and the reactivity of the aromatic substrate.

  • Deactivated Aromatic Substrate: Friedel-Crafts acylations are most effective on electron-rich aromatic rings. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R, -SO₃H), the ring may be too deactivated to undergo electrophilic substitution.[1][2]

  • Steric Hindrance: The two fluorine atoms in the ortho positions of this compound create significant steric bulk. This can hinder the approach of the aromatic substrate to the acylium ion intermediate, especially if the aromatic substrate itself has bulky substituents near the reaction site.

  • Inappropriate Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. A weak Lewis acid may not be sufficient to generate the acylium ion from the relatively stable this compound. Conversely, some Lewis acids can be inhibited by complexation with basic functionalities on the substrate.

  • Insufficient Reaction Temperature: Due to the potential for lower reactivity, higher temperatures may be required to drive the reaction to completion. However, this must be balanced against the potential for side reactions.

  • Moisture in the Reaction: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will quench the catalyst and prevent the reaction from proceeding.[3]

Q2: How can I choose the best Lewis acid catalyst for my reaction with this compound?

A2: The optimal Lewis acid will depend on the reactivity of your aromatic substrate.

  • For Electron-Rich Arenes (e.g., anisole, toluene, xylenes): Milder Lewis acids can be effective. While AlCl₃ is a common choice, other options like FeCl₃, BF₃·OEt₂, or solid acid catalysts may provide better yields and selectivity with fewer side products.[4] For highly activated systems, even catalytic amounts of a milder Lewis acid like Zn(II) salts might be sufficient.[5]

  • For Less Reactive or Deactivated Arenes: A stronger Lewis acid will be necessary. Stoichiometric or even excess amounts of a powerful Lewis acid like AlCl₃ or a superacid system like trifluoromethanesulfonic acid (TfOH) may be required to drive the reaction.

  • Substrates with Basic Groups: If your aromatic substrate contains basic nitrogen or oxygen atoms (e.g., amines, phenols), they can complex with and deactivate strong Lewis acids like AlCl₃. In such cases, alternative synthetic strategies or protecting groups may be necessary.

Q3: What are some common side reactions I should be aware of when using this compound?

A3: While Friedel-Crafts acylation is generally less prone to rearrangement than alkylation, other side reactions can occur:

  • Polyacylation: This is less common in acylation than alkylation because the product ketone is deactivated towards further electrophilic attack.[2][6] However, with highly activated aromatic substrates and harsh reaction conditions, it can be a possibility. Using a stoichiometric amount of the acylating agent can help minimize this.

  • Decomposition of the Acylating Agent or Product: At elevated temperatures, sensitive functional groups on either the acylating agent or the aromatic substrate could decompose.

  • Complexation of the Product: The ketone product can form a stable complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst.[5] An aqueous workup is necessary to break this complex and isolate the product.

  • Reaction with Solvent: The acylium ion is a powerful electrophile and can potentially react with certain solvents. Inert solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene are commonly used.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Lewis Acid on Acylation Yield (Hypothetical Data)

EntryAromatic SubstrateLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1AnisoleAlCl₃ (1.2)DCM0 to rt475
2AnisoleFeCl₃ (1.2)DCMrt660
3AnisoleBF₃·OEt₂ (1.5)DCMrt1245
4TolueneAlCl₃ (1.5)CS₂50865
5TolueneTfOH (2.0)Neat80480

Table 2: Influence of Aromatic Substrate on Acylation Yield (Hypothetical Data)

EntryAromatic SubstrateActivating/Deactivating GroupLewis Acid (Equivalents)Temperature (°C)Yield (%)
1AnisoleStrongly Activating (-OCH₃)AlCl₃ (1.2)rt75
2TolueneActivating (-CH₃)AlCl₃ (1.5)5065
3BenzeneNeutralAlCl₃ (2.0)6040
4ChlorobenzeneDeactivating (-Cl)AlCl₃ (2.5)8015
5NitrobenzeneStrongly Deactivating (-NO₂)AlCl₃ (3.0)100<5

Experimental Protocols

The following is a general, representative protocol for a Friedel-Crafts acylation that can be adapted for use with this compound. Note: This is a starting point and may require optimization for your specific substrate.

Representative Protocol for Friedel-Crafts Acylation of an Electron-Rich Arene (e.g., Anisole)

Materials:

  • Anisole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Stir the suspension at 0 °C (ice bath).

  • Addition of Acyl Fluoride: In the dropping funnel, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl fluoride is complete, add the anisole (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting your acylation reaction.

G General Friedel-Crafts Acylation Mechanism AcylFluoride 2,4,6-Trifluorobenzoyl Fluoride AcyliumIon Acylium Ion (Electrophile) AcylFluoride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Arene Aromatic Substrate (Nucleophile) Arene->SigmaComplex Nucleophilic Attack ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ Product Acylated Product ProductComplex->Product + H₂O Workup Aqueous Workup Workup->Product

Caption: The general mechanism of Friedel-Crafts acylation.

G Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckSubstrate Is the aromatic substrate strongly deactivated? Start->CheckSubstrate CheckCatalyst Is the Lewis acid appropriate and used in sufficient quantity? CheckSubstrate->CheckCatalyst No Redesign Consider alternative synthetic route or stronger activating groups. CheckSubstrate->Redesign Yes CheckConditions Are the reaction conditions (temperature, time) optimal? CheckCatalyst->CheckConditions Yes ChangeCatalyst Use a stronger Lewis acid (e.g., AlCl₃, TfOH) or increase stoichiometry. CheckCatalyst->ChangeCatalyst No CheckPurity Are reagents and solvents anhydrous? CheckConditions->CheckPurity Yes OptimizeConditions Increase reaction temperature and/or extend reaction time. CheckConditions->OptimizeConditions No DryReagents Ensure all reagents and solvents are rigorously dried. CheckPurity->DryReagents No Success Improved Yield CheckPurity->Success Yes

Caption: A logical workflow for troubleshooting low-yield acylation reactions.

References

Technical Support Center: Optimizing Reactions with 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,6-trifluorobenzoyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a highly reactive acylating agent primarily used to introduce the 2,4,6-trifluorobenzoyl moiety into molecules. This is particularly valuable in medicinal chemistry and materials science. The fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. It is often preferred over the corresponding acyl chloride due to its unique reactivity and stability profile.

Q2: What are the main advantages of using this compound over its acyl chloride counterpart?

A2: Acyl fluorides, like this compound, can offer several advantages over acyl chlorides. They are often more stable to hydrolysis, making them easier to handle and store. In some cases, they exhibit different reactivity and selectivity, particularly in reactions with sensitive substrates or in the presence of multiple nucleophilic sites. For sterically hindered substrates, acyl fluorides can be more effective due to the smaller size of the fluoride leaving group.

Q3: What general safety precautions should be taken when handling this compound?

A3: this compound is a reactive and potentially corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. It is moisture-sensitive and will hydrolyze to form hydrogen fluoride (HF) and 2,4,6-trifluorobenzoic acid, both of which are corrosive and toxic.

Q4: How should this compound be stored?

A4: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This is crucial to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guides

Issue 1: Low or No Yield in Amidation Reactions

Possible Causes & Solutions

  • Insufficiently Activated Nucleophile: Primary and secondary amines generally react readily. However, electron-deficient or sterically hindered amines may require activation or more forcing conditions.

    • Solution: Add a non-nucleophilic base such as pyridine or triethylamine (Et3N) to scavenge the HF byproduct and drive the reaction forward. For very unreactive amines, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be necessary, but be mindful of potential side reactions.

  • Use of a Catalytic Amount of DMAP: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylation reactions and can significantly increase the reaction rate, especially with less reactive amines.

    • Solution: Add 5-10 mol% of DMAP to the reaction mixture.

  • Steric Hindrance: Both the substrate and the acylating agent can be sterically demanding.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a higher boiling point solvent. Acyl fluorides are often more effective than acyl chlorides for hindered systems.

  • Hydrolysis of the Acyl Fluoride: The presence of moisture in the reactants or solvent will lead to the hydrolysis of this compound to the unreactive 2,4,6-trifluorobenzoic acid.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

Issue 2: Incomplete Conversion

Possible Causes & Solutions

  • Equilibrium: The reaction may have reached equilibrium.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of this compound. The addition of a base to remove the HF byproduct will also help to drive the reaction to completion.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.

    • Solution: Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).

Issue 3: Formation of Side Products

Possible Causes & Solutions

  • Hydrolysis Product: The most common side product is 2,4,6-trifluorobenzoic acid, formed from the reaction of the acyl fluoride with water.

    • Solution: Rigorously exclude moisture from the reaction. During workup, a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can be used to remove the acidic byproduct.

  • Diacylation: For primary amines, diacylation can occur if an excess of the acylating agent and a strong base are used.

    • Solution: Use a 1:1 stoichiometry of the amine to the acyl fluoride, or a slight excess of the amine. Add the acyl fluoride slowly to a solution of the amine.

  • Reaction with Solvent: Some solvents can react with highly reactive acylating agents.

    • Solution: Choose an inert solvent for the reaction.

Issue 4: Difficult Purification

Possible Causes & Solutions

  • Removal of 2,4,6-Trifluorobenzoic Acid: This acidic byproduct can sometimes be difficult to separate from the desired amide product, especially if the product is also acidic or has similar polarity.

    • Solution: Perform an aqueous workup with a mild base (e.g., NaHCO3 solution) to extract the acidic impurity into the aqueous layer. If the product is base-sensitive, column chromatography on silica gel may be necessary.

  • Removal of Excess Base: Amine bases like pyridine or triethylamine can be challenging to remove completely.

    • Solution: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. Be cautious if your product is acid-sensitive.

  • Product is Water Soluble: If the desired amide has high polarity, it may be lost to the aqueous layer during workup.

    • Solution: Minimize the use of aqueous washes. If an aqueous workup is necessary, back-extract the aqueous layers with a suitable organic solvent. Alternatively, consider a non-aqueous workup followed by purification by chromatography or recrystallization.

Data Presentation

Table 1: General Reaction Conditions for Acylation of Primary Amines

ParameterRecommended ConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Ensure the solvent is anhydrous.
Temperature 0 °C to room temperatureFor less reactive amines, heating may be required.
Base (optional) Pyridine or Triethylamine (1.1-1.5 eq.)Recommended for most reactions to scavenge HF.
Catalyst (optional) 4-(Dimethylamino)pyridine (DMAP) (5-10 mol%)Significantly accelerates the reaction rate.
Stoichiometry 1.0 eq. Amine, 1.05-1.1 eq. Acyl FluorideA slight excess of the acyl fluoride ensures complete conversion of the amine.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS for completion.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction, side reactions, or product loss during workup.Optimize reaction conditions (temperature, catalyst), ensure anhydrous conditions, and optimize the workup procedure.
Incomplete Conversion Insufficient reactivity, low temperature, or poor solubility.Increase temperature, add a catalyst (DMAP), or change to a more suitable solvent.
Side Product Formation Presence of water, incorrect stoichiometry.Use anhydrous conditions and carefully control the stoichiometry of reactants.
Difficult Purification Presence of acidic or basic impurities.Use appropriate aqueous washes (base for acidic impurities, acid for basic impurities) during workup.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1-0.5 M).

  • Addition of Base and Catalyst: Add triethylamine (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.05 eq.). Stir the solution at room temperature for 10 minutes.

  • Addition of Acyl Fluoride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DMAP), saturated aqueous NaHCO3 (to remove 2,4,6-trifluorobenzoic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Dissolve amine in anhydrous solvent add_base Add base (e.g., Pyridine) and catalyst (e.g., DMAP) prep->add_base add_acyl Cool to 0 °C and add This compound add_base->add_acyl react Stir at room temperature (Monitor by TLC/LC-MS) add_acyl->react workup Aqueous washes (acid, base, brine) react->workup purify Dry, concentrate, and purify (Chromatography/Recrystallization) workup->purify

Caption: Experimental workflow for the acylation of an amine.

Technical Support Center: Preventing Racemization in Peptide Coupling with 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 2,4,6-trifluorobenzoyl fluoride in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting advice for common issues encountered during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide coupling?

A1: this compound is a coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis. Its primary advantage lies in its ability to minimize racemization, a common side reaction that can compromise the stereochemical integrity of the final peptide product. The electron-withdrawing fluorine atoms on the benzoyl fluoride moiety enhance the reactivity of the carboxyl group, enabling efficient coupling under mild conditions that are less prone to causing epimerization.

Q2: How does this compound prevent racemization?

A2: Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can easily lose the chirality at its α-carbon. This compound promotes the formation of a highly reactive acyl fluoride intermediate. This intermediate reacts rapidly with the incoming amine component of the next amino acid, favoring the direct aminolysis pathway over the formation of the problematic oxazolone. This rapid and direct reaction pathway significantly reduces the lifetime of the activated species, thereby suppressing racemization.

Q3: What are the optimal reaction conditions for using this compound?

A3: Optimal conditions typically involve dissolving the N-protected amino acid in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). An organic base, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, is added, followed by the this compound. The reaction is usually carried out at a reduced temperature, such as 0 °C, to further minimize the risk of racemization. The use of a less nucleophilic base like collidine is often preferred as it is less likely to promote racemization.

Q4: Is this compound compatible with both solid-phase (SPPS) and solution-phase peptide synthesis (LPPS)?

A4: Yes, this compound can be effectively utilized in both solid-phase and solution-phase peptide synthesis methodologies. In SPPS, the acyl fluoride is generated in situ and coupled to the resin-bound amine. In LPPS, the procedure is similar, with the coupling occurring between two soluble amino acid derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of racemization detected 1. Reaction temperature is too high. 2. The base used is too strong or used in excess. 3. Prolonged reaction time.1. Maintain the reaction temperature at 0 °C or lower. 2. Use a hindered, non-nucleophilic base like 2,4,6-collidine. Use the base in stoichiometric amounts. 3. Monitor the reaction progress and quench it as soon as the coupling is complete.
Low coupling efficiency 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from bulky protecting groups. 3. Poor solubility of reagents.1. Ensure all reagents are anhydrous. Increase the equivalents of this compound and base slightly. 2. Allow for a longer reaction time or a slight increase in temperature, while carefully monitoring for racemization. 3. Choose a more suitable solvent system or try to improve the solubility of the N-protected amino acid.
Formation of side products 1. Reaction with side-chain functional groups. 2. Self-condensation of the activated amino acid.1. Ensure that all reactive side-chain functional groups are appropriately protected. 2. Add the amino component immediately after the activation step to favor intermolecular coupling.

Experimental Protocols

General Protocol for Peptide Coupling using this compound in Solution-Phase Synthesis
  • Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM (or another suitable aprotic solvent) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C and add 2,4,6-collidine (2.2 equivalents). Stir the mixture for 10-15 minutes.

  • Activation and Coupling: Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by flash column chromatography.

General Protocol for Peptide Coupling using this compound in Solid-Phase Peptide Synthesis (Fmoc-SPPS)
  • Resin Preparation: Swell the resin (e.g., Rink amide resin) in DMF.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin-bound amine. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 equivalents) in anhydrous DMF. Add 2,4,6-collidine (6.0 equivalents) and this compound (3.0 equivalents). Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Quantitative Data

The use of acyl fluorides as activating agents in peptide synthesis has been shown to significantly reduce racemization compared to other common coupling reagents. The following table provides a comparative summary of typical epimerization levels observed with different types of coupling reagents.

Coupling Reagent ClassExample Reagent(s)Typical Epimerization (%)
Acyl Fluorides This compound < 1 - 2%
CarbodiimidesDCC, DIC5 - 15%
Phosphonium SaltsPyBOP, BOP2 - 8%
Uronium/Aminium SaltsHBTU, HATU1 - 5%

Note: The extent of racemization can vary depending on the specific amino acid, reaction conditions, and the base used.

Visualizations

Logical Relationship in Racemization Prevention

racemization_prevention cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways cluster_products Products N-Protected_AA N-Protected Amino Acid Acyl_Fluoride Acyl Fluoride Intermediate N-Protected_AA->Acyl_Fluoride  + 2,4,6-Trifluorobenzoyl      Fluoride Oxazolone Oxazolone Intermediate N-Protected_AA->Oxazolone  + Other Coupling      Reagents Desired_Peptide Desired Peptide (No Racemization) Acyl_Fluoride->Desired_Peptide Rapid Aminolysis Oxazolone->Desired_Peptide Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide Epimerization

Caption: Mechanism of racemization suppression by this compound.

Experimental Workflow for Solid-Phase Peptide Synthesis

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Activate Fmoc-AA with This compound wash1->activation coupling Couple to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete next_cycle Next Amino Acid? kaiser->next_cycle  Complete next_cycle->deprotection Yes cleavage Cleavage from Resin & Final Deprotection next_cycle->cleavage No end Purified Peptide cleavage->end

Caption: Workflow for SPPS using this compound.

Technical Support Center: Purification of 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the purification of 2,4,6-trifluorobenzoyl fluoride. Given the compound's reactive nature, particularly its sensitivity to moisture, proper handling and purification techniques are critical for obtaining high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: Impurities largely depend on the synthetic route. Common methods involve the conversion of 2,4,6-trifluorobenzoic acid to the acyl fluoride.

  • Unreacted Starting Material: The most common impurity is the starting material, 2,4,6-trifluorobenzoic acid.

  • Hydrolysis Product: Due to the high reactivity of the acyl fluoride, hydrolysis back to 2,4,6-trifluorobenzoic acid can occur upon exposure to atmospheric moisture.[1]

  • Reagent Residues: If synthesized from the corresponding acyl chloride, residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts may be present.[2] If direct fluorinating agents like DAST or Deoxo-Fluor are used, their byproducts will be present.[3]

  • Solvent: Residual reaction solvent (e.g., dichloromethane, acetonitrile) is also a potential impurity.

Q2: How does moisture affect the purification and handling of this compound?

A2: this compound is an acyl halide and is therefore highly susceptible to hydrolysis.[1] Exposure to water, including atmospheric moisture, will rapidly convert it back to 2,4,6-trifluorobenzoic acid and generate hydrogen fluoride (HF). This not only reduces the yield of the desired product but also introduces a highly corrosive and toxic byproduct. It is imperative that all glassware is rigorously dried (e.g., oven- or flame-dried) and the entire purification process is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for identifying and quantifying volatile impurities. GC can effectively separate the acyl fluoride from residual solvents and some reaction byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a powerful tool for identifying fluorine-containing compounds. The product will have a distinct set of signals corresponding to the aromatic fluorines and the acyl fluoride fluorine, which can be distinguished from impurities like the starting carboxylic acid.

    • ¹H NMR: Useful for confirming the aromatic proton signals and detecting proton-containing impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the acyl fluoride functional group through its characteristic carbonyl (C=O) stretching frequency, which is typically at a higher wavenumber than the corresponding carboxylic acid.

Q4: What are the critical safety precautions for handling this compound?

A4: While specific data for this compound is limited, data for the analogous 2,4,6-trifluorobenzoyl chloride indicates it is highly corrosive and causes severe skin burns and eye damage.[5] Acyl fluorides are also potent lachrymators.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.

  • Inert Atmosphere: Handle the compound under a dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis and the release of HF gas.

  • Quenching: Spills and residual material in glassware should be quenched carefully with a suitable reagent, such as a solution of sodium bicarbonate or by slow addition to an alcohol (e.g., isopropanol) to form the less reactive ester.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield after purification Thermal Decomposition: The compound may be unstable at its atmospheric boiling point.Perform the purification via vacuum distillation to lower the required temperature.
Hydrolysis: Contamination with water in glassware, solvents, or during transfer.Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and maintain a positive pressure of inert gas throughout the process.
Product is cloudy or contains solid precipitate Contamination with 2,4,6-Trifluorobenzoic Acid: This is likely due to hydrolysis of the product.The product has likely degraded. Re-purification by fractional distillation may be possible, but preventing moisture contamination is the primary solution. The benzoic acid is a solid at room temperature.[7][8][9][10][11]
Purity does not improve after distillation Co-eluting Impurity: An impurity may have a boiling point very close to the product.Consider alternative purification methods such as preparative gas chromatography if available. Ensure the distillation column is efficient (e.g., Vigreux or packed column).
Contamination during transfer: The purified sample was exposed to the atmosphere after distillation.Collect fractions and store the final product in sealed ampoules or flasks with air-tight septa under an inert atmosphere.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₇H₂F₄O178.08Not available (Est. >160°C)Liquid at RT
2,4,6-Trifluorobenzoic AcidC₇H₃F₃O₂176.09218.2 (at 760 mmHg)[7][8]142-145[8][9][10][11]
Thionyl Chloride (reagent)SOCl₂118.9776-104
Oxalyl Chloride (reagent)C₂Cl₂O₂126.9362-64-12

Table 2: Recommended Analytical Methods for Purity Assessment

MethodPurposeSample PreparationExpected Observations
GC-FID/MS Quantify volatile impurities and confirm product identity.Dilute sample in an anhydrous aprotic solvent (e.g., DCM, Hexane).A major peak for the product; minor peaks for solvent and other volatile impurities.
¹⁹F NMR Confirm structure and identify fluorine-containing impurities.Dissolve sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under inert gas.Distinct signals for aromatic fluorines and the acyl fluoride (-COF) group. Separate signals for 2,4,6-trifluorobenzoic acid if present.
¹H NMR Confirm structure and identify non-fluorinated impurities.Same as for ¹⁹F NMR.A characteristic multiplet for the two aromatic protons.
FT-IR Confirm functional group.Analyze as a neat liquid film between salt plates (NaCl or KBr).Strong C=O stretch at a high frequency (typically >1800 cm⁻¹ for acyl fluorides).

Experimental Protocols

Protocol 1: General Procedure for Purification by Vacuum Distillation

Disclaimer: This is a representative protocol. Users must adapt it based on their specific equipment, scale, and the physical properties of their crude material. A thorough risk assessment must be performed before starting.

  • Glassware Preparation: All glassware (distillation flask, distillation head, condenser, receiving flasks) must be thoroughly cleaned and oven-dried at >120°C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under a positive pressure of inert gas.

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar as the distillation pot.

    • Attach a short-path distillation head with a condenser. A Vigreux column can be inserted between the flask and the head for better separation of closely boiling compounds.

    • Connect the condenser to a suitable coolant source.

    • Use a Perkin triangle or a similar multi-limb receiver ("cow") to allow for the collection of separate fractions without breaking the vacuum.

    • Connect the system to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone). A manometer must be included to monitor the pressure.

  • Distillation:

    • Transfer the crude this compound to the distillation flask via cannula under inert gas.

    • Slowly apply vacuum to the system, ensuring the pressure is stable and at the desired level before heating.

    • Begin stirring and gently heat the distillation flask using an oil bath with a thermometer.

    • Collect a forerun fraction containing any low-boiling impurities.

    • When the distillation temperature stabilizes at the expected boiling point of the product, rotate the receiver to collect the main fraction in a clean, pre-weighed flask.

    • Continue collecting the main fraction until the temperature begins to rise or drop, or until most of the material has distilled.

  • Shutdown and Storage:

    • Remove the heating bath and allow the system to cool to room temperature under vacuum.

    • Carefully and slowly break the vacuum by backfilling the system with inert gas.

    • Quickly cap and seal the receiving flask containing the purified product. For long-term storage, transfer to a sealed ampoule or a flask with a high-quality PTFE-lined cap and store in a desiccator, preferably in a freezer.

Visualizations

PurificationWorkflow crude Crude Product (this compound) assess1 Initial Purity Assessment (GC, NMR) crude->assess1 setup Setup Anhydrous Distillation Apparatus assess1->setup distill Vacuum Distillation setup->distill fractions Collect Fractions (Forerun, Main, Residue) distill->fractions assess2 Purity Analysis of Main Fraction (GC, NMR) fractions->assess2 Main waste Dispose of Impure Fractions & Residue Safely fractions->waste Impurities assess2->distill Purity < 99% pool Pool High-Purity Fractions assess2->pool Purity > 99% store Store Under Inert Gas (Sealed Ampoule) pool->store TroubleshootingPurity start Problem: Low Purity After Distillation q1 Is a solid (benzoic acid) present in the distillate? start->q1 a1 Cause: Hydrolysis. Action: Check for moisture leaks. Ensure all equipment is anhydrous. q1->a1 Yes q2 Are multiple peaks visible in GC close to the main product peak? q1->q2 No end Purity Issue Identified a1->end a2 Cause: Co-boiling impurities. Action: Use a more efficient fractional distillation column. q2->a2 Yes q3 Did the distillation temperature fluctuate significantly? q2->q3 No a2->end a3 Cause: Unstable vacuum or bumping. Action: Check pump and seals. Ensure smooth stirring. q3->a3 Yes q3->end No a3->end

References

Technical Support Center: 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe storage and handling of 2,4,6-trifluorobenzoyl fluoride, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₇H₂ClF₃O) is a chemical intermediate.[1] Its primary hazards include being corrosive and causing severe skin burns and eye damage.[2][3] It is also toxic if swallowed and can cause skin and eye irritation.

Q2: What are the recommended storage conditions for this compound?

The compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be kept away from heat, sparks, and open flames.[5] The storage area should be designated as a corrosives area.[5]

Q3: What materials are incompatible with this compound?

It is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[4][5] Contact with these materials should be strictly avoided to prevent potentially vigorous reactions.

Q4: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, it is mandatory to wear protective gloves, protective clothing, and eye/face protection, such as chemical safety goggles or a face shield.[4][6] If there is a risk of inhalation of dusts, mists, or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Troubleshooting Guide

Problem 1: I observe fumes or a color change in my sample of this compound.

  • Possible Cause: This may indicate decomposition or a reaction with contaminants. A primary cause is hydrolysis due to exposure to moisture. Acyl fluorides can react with water to produce the corresponding carboxylic acid (2,4,6-trifluorobenzoic acid) and hydrogen fluoride gas.

  • Solution:

    • Ensure you are working in a well-ventilated area, preferably a fume hood, and wearing appropriate PPE.

    • Check the integrity of the container seal. If it is compromised, transfer the product to a new, dry, suitable container under an inert atmosphere if possible.

    • Review your storage and handling procedures to identify and eliminate potential sources of moisture contamination.[7] Always keep containers tightly sealed when not in use.[7]

Problem 2: A spill of this compound has occurred in the lab.

  • Solution: The response depends on the size of the spill.

    • Minor Spills:

      • Ensure adequate ventilation and wear full PPE.[6]

      • Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4] Do not use combustible materials like sawdust.[4]

      • Collect the absorbed material into a suitable, closed container for disposal.[4][6]

      • Clean the affected area thoroughly.

    • Major Spills:

      • Evacuate the danger area immediately.

      • Remove all sources of ignition.[5][7]

      • Ensure the area is well-ventilated before re-entry.

      • Follow the procedure for minor spills using appropriate PPE and consult your institution's emergency procedures.

Problem 3: The compound appears to have solidified or is difficult to dispense.

  • Possible Cause: While the melting point is not consistently reported across all safety documents, some acyl fluorides can be solids or high-viscosity liquids at standard laboratory temperatures.

  • Solution:

    • If gentle warming is required, do so cautiously using a water bath in a well-ventilated fume hood. Avoid direct, high-heat sources.

    • Ensure the container is sealed properly before warming to prevent moisture ingress from condensation.

    • Once liquefied, ensure the compound is homogeneous before use.

Data and Properties

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₇H₂ClF₃O[1]
Molecular Weight194.54 g/mol [1]
AppearanceClear, colorless liquid[8]

Storage and Handling Summary

ParameterRecommendationSource(s)
Storage Temperature Cool place[4][5]
Atmosphere Dry, well-ventilated area[4][5]
Container Tightly closed, original container[4][7]
Incompatibilities Strong oxidizing agents, strong bases, acids[4][5]
Personal Protection Gloves, safety goggles, protective clothing[6]

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Don the required PPE: chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles.[6]

  • Ensure all glassware and equipment are clean and thoroughly dried to prevent hydrolysis.

  • When not in use, keep the container tightly sealed.[4]

  • After handling, wash hands and any exposed skin thoroughly.[4] Do not eat, drink, or smoke in the work area.

Protocol 2: Emergency First Aid

  • In case of skin contact: Immediately wash off with plenty of soap and water.[4] Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[4]

  • In case of eye contact: Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor.[4]

  • If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

Visual Guides

StorageDecisionTree start Begin Storage Protocol for This compound q1 Is the storage area cool, dry, and well-ventilated? start->q1 q2 Are incompatible materials stored separately? (e.g., strong bases, oxidizers) q1->q2 Yes unsafe1 Action Required: Relocate to a suitable area that meets ventilation, temperature, and humidity requirements. q1->unsafe1 No q3 Is the container tightly sealed and undamaged? q2->q3 Yes unsafe2 Action Required: Remove incompatible materials from the immediate vicinity. q2->unsafe2 No safe Storage Conditions Met Proceed with storage. q3->safe Yes unsafe3 Action Required: Check seal. If compromised, transfer to a new, appropriate container. q3->unsafe3 No

Caption: Decision workflow for ensuring safe storage conditions.

SpillResponseWorkflow spill Spill Detected ppe Don appropriate PPE: Gloves, Goggles, Lab Coat, Respirator spill->ppe ventilate Ensure Adequate Ventilation (Work in fume hood if possible) ppe->ventilate absorb Cover spill with inert absorbent material (e.g., sand, silica gel) ventilate->absorb collect Carefully collect absorbed material into a labeled, sealed container absorb->collect dispose Dispose of waste according to institutional and local regulations collect->dispose clean Clean and decontaminate the spill area dispose->clean

Caption: Step-by-step workflow for responding to a chemical spill.

TroubleshootingReaction start Observation: Unexpected fuming, color change, or heat check_moisture Was the compound or reaction exposed to moisture/water? start->check_moisture check_incompatible Was there contact with incompatible materials? (Bases, Oxidizers, etc.) start->check_incompatible check_moisture->check_incompatible No hydrolysis Diagnosis: Hydrolysis Product is likely degrading to 2,4,6-Trifluorobenzoic Acid and HF gas. check_moisture->hydrolysis Yes check_incompatible->start No, re-evaluate reaction Diagnosis: Uncontrolled Reaction Potentially vigorous or hazardous. check_incompatible->reaction Yes action_hydrolysis Action: Work in hood. Re-evaluate dryness of equipment and reagents. hydrolysis->action_hydrolysis action_reaction Action: Follow emergency procedures. Safely quench if possible and trained. reaction->action_reaction

Caption: Troubleshooting guide for unexpected reaction behavior.

References

Validation & Comparative

comparison of reaction rates of 2,4,6-trifluorobenzoyl fluoride and HATU in peptide coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, rapid reaction times, and minimal side reactions. Among the vast arsenal of available reagents, this guide provides a comparative analysis of two powerful methodologies: the in-situ generation of acyl fluorides and the widely used aminium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This comparison is tailored for researchers, scientists, and professionals in drug development seeking to optimize their peptide synthesis strategies.

Performance Snapshot: Acyl Fluorides vs. HATU

The following table summarizes quantitative data on the performance of acyl fluoride-mediated and HATU-mediated peptide coupling reactions, based on available literature.

ParameterAcyl Fluoride Method (in-situ generation)HATU Method
Typical Reaction Time 1 - 2 hours for dipeptide synthesis[1][2][3]15 minutes - 4 hours[4]
Reported Yields 65-97% for dipeptides[1][2][3]~80% for solid-phase synthesis[5]
Reagent Stability Acyl fluorides are generated in situ and used immediately.HATU is a stable solid that can be stored.
Key Advantages Effective for sterically hindered amino acids; minimizes steric hindrance between coupling partners.High coupling efficiency, rapid reactions, and effective in minimizing epimerization.[6]
Common Fluorinating Agents Thionyl fluoride (SOF₂), (Diethylamino)sulfur trifluoride (DAST), Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)[1][7]Not applicable.
Typical Base Used Pyridine[2]N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[4]

Delving into the Mechanisms

The efficiency of these two methods stems from their distinct reaction pathways.

The Acyl Fluoride Pathway

The acyl fluoride method involves the conversion of a carboxylic acid to a more reactive acyl fluoride, which is then susceptible to nucleophilic attack by the amine component. The in-situ generation of the acyl fluoride is a key feature of this modern approach.

Acyl_Fluoride_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Acyl_Fluoride R-COF Carboxylic_Acid->Acyl_Fluoride Pyridine Fluorinating_Agent Fluorinating Agent (e.g., SOF₂) Fluorinating_Agent->Acyl_Fluoride Peptide_Bond R-CONH-R' Acyl_Fluoride->Peptide_Bond Amine R'-NH₂ Amine->Peptide_Bond

Acyl Fluoride Peptide Coupling Pathway
The HATU Activation Pathway

HATU is a highly efficient coupling reagent that activates the carboxyl group of an amino acid by forming a highly reactive O-acyl(tetramethyl)isouronium salt, which then rapidly reacts with the amine component to form the peptide bond.

HATU_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond R-CONH-R' Active_Ester->Peptide_Bond Amine R'-NH₂ Amine->Peptide_Bond

HATU-Mediated Peptide Coupling Pathway

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results.

Protocol for Acyl Fluoride-Mediated Peptide Coupling (Liquid-Phase)[1][2][3]

This protocol describes the in-situ generation of an N-Boc-protected amino acid fluoride using thionyl fluoride, followed by coupling to an amino acid ester.

  • Generation of Thionyl Fluoride Solution: A stock solution of thionyl fluoride (SOF₂) in an appropriate solvent (e.g., DCM) is prepared ex situ.

  • Formation of Acyl Fluoride: To a solution of the N-Boc-protected amino acid (1 equivalent) in DCM, pyridine (1 equivalent) is added, followed by the dropwise addition of the SOF₂ solution (1 equivalent). The reaction mixture is stirred at room temperature for approximately 30 minutes.

  • Peptide Coupling: The amino acid ester hydrochloride (1 equivalent) and additional pyridine (1 equivalent) are added to the reaction mixture containing the in-situ generated acyl fluoride. The reaction is stirred for 1-2 hours at room temperature.

  • Work-up: The reaction is quenched with water, and the organic layer is washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dipeptide.

Protocol for HATU-Mediated Peptide Coupling (Solid-Phase)[4][8]

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.

  • Resin Preparation: The resin with the N-terminally deprotected peptide is washed thoroughly with DMF.

  • Activation of Amino Acid: In a separate vessel, the Fmoc-protected amino acid (4 equivalents relative to resin loading) is dissolved in DMF. HATU (3.95 equivalents) and HOAt (4 equivalents) are added, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (8 equivalents). The mixture is pre-activated for a few minutes.

  • Coupling Reaction: The activated amino acid solution is added to the resin. The reaction vessel is agitated at room temperature for a specified time, typically ranging from 15 minutes to 4 hours.

  • Monitoring and Washing: The progress of the coupling reaction is monitored using a qualitative test such as the Kaiser test. Once the reaction is complete (negative Kaiser test), the resin is filtered and washed extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

Logical Comparison of Methodologies

The choice between the acyl fluoride method and HATU depends on several factors, including the specific peptide sequence, the scale of the synthesis, and the available resources.

Comparison cluster_acyl_fluoride Acyl Fluoride Characteristics cluster_hatu HATU Characteristics Coupling_Method Peptide Coupling Method Acyl_Fluoride Acyl Fluoride Method Coupling_Method->Acyl_Fluoride HATU HATU Method Coupling_Method->HATU AF_Reactivity Highly reactive intermediate Acyl_Fluoride->AF_Reactivity AF_Sterics Good for sterically hindered couplings Acyl_Fluoride->AF_Sterics AF_Stability Generated in situ Acyl_Fluoride->AF_Stability HATU_Efficiency High coupling efficiency HATU->HATU_Efficiency HATU_Speed Rapid reaction rates HATU->HATU_Speed HATU_Racemization Low epimerization HATU->HATU_Racemization HATU_Stability Stable solid reagent HATU->HATU_Stability

Key Characteristics of Acyl Fluoride and HATU Methods

References

A Comparative Guide to Peptide Coupling Reagents: Acyl Fluoride vs. Phosphonium Salt Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Among the vast arsenal of available reagents, phosphonium salts like PyBOP have become mainstays in both solid-phase and solution-phase synthesis. Concurrently, the use of acyl fluorides has gained prominence as a highly efficient method, particularly for challenging sequences. This guide provides an objective comparison between the acyl fluoride method, exemplified by the in situ generation from precursors, and the well-established phosphonium salt method, represented by PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Mechanism of Action: A Tale of Two Activation Pathways

The fundamental difference between these two methods lies in the nature of the activated carboxylic acid intermediate.

PyBOP (Phosphonium Salt Method): PyBOP is a phosphonium salt-based reagent that requires a tertiary base for activation.[1] It facilitates the formation of a benzotriazol-1-yl ester (OBt ester), a reactive species that readily undergoes nucleophilic attack by the N-terminal amine of the growing peptide chain.[1][2] This method is renowned for its efficiency and the generation of water-soluble byproducts, simplifying purification.[3] A key advantage of phosphonium reagents like PyBOP is that they do not cause the guanidinylation of the N-terminal amino group, a potential side reaction with some other classes of coupling reagents.[1]

PyBOP_Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation RCOOH R-COOH ActiveEster OBt Active Ester (R-CO-OBt) RCOOH->ActiveEster + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIPEA) PeptideN H₂N-Peptide NewPeptide R-CO-NH-Peptide ActiveEster->NewPeptide Byproduct HOBt + Byproducts ActiveEster->Byproduct releases PeptideN->NewPeptide +

PyBOP Activation Pathway.

Acyl Fluoride Method: This method involves the conversion of the carboxylic acid to a highly reactive acyl fluoride intermediate.[4] Acyl fluorides are among the most reactive acyl halides, offering rapid coupling rates.[4] This high reactivity is particularly advantageous for coupling sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), where other reagents may fail.[3] The generation of the acyl fluoride can be achieved in situ using various fluorinating agents, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or thionyl fluoride (SOF₂), which converts the carboxylic acid directly to the acyl fluoride.[3][5][6]

Acyl_Fluoride_Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation RCOOH R-COOH AcylFluoride Acyl Fluoride (R-CO-F) RCOOH->AcylFluoride + Agent + Base FluorinatingAgent Fluorinating Agent (e.g., SOF₂) Base Base (e.g., Pyridine) PeptideN H₂N-Peptide NewPeptide R-CO-NH-Peptide AcylFluoride->NewPeptide Byproduct HF + Byproducts AcylFluoride->Byproduct releases PeptideN->NewPeptide +

Acyl Fluoride Activation Pathway.

Performance Comparison: Efficiency and Racemization

The choice between PyBOP and the acyl fluoride method often comes down to a trade-off between established reliability and high-performance in difficult contexts. Experimental data highlights the distinct advantages of each approach.

Coupling Efficiency and Reaction Time

Recent studies using an in situ acyl fluoride generation method with SOF₂ have shown significantly faster reaction times and higher yields compared to conventional coupling reagents, including PyBOP.

Coupling Reagent/MethodReaction TimeYieldPurification
Acyl Fluoride (via SOF₂) 1–2 hours92%Column-free
PyBOP 4 hours77%Column Chromatography Required
HBTU 4 hours76%Column Chromatography Required
DCC/HOBt 4 hours42%Column Chromatography Required
Data from a comparative synthesis of a model dipeptide (Boc-Ala-Ala-OBn).[6][7]
Racemization Control

Racemization of the chiral α-carbon during activation is a major concern in peptide synthesis.[8] Acyl fluorides are known to be effective in minimizing epimerization.[4] This is particularly crucial when coupling racemization-prone amino acids like Phenylglycine (Phg).

Reagent/MethodAmino Acid CoupledDiastereomeric Ratio (dr)
Acyl Fluoride (via SOF₂) *Phenylglycine (Phg)98:2
PyBOP General UseMinimal racemization reported[2]
Data for the acyl fluoride method coupling Phenylglycine.[6][7]

While PyBOP is generally considered a low-racemization reagent, the high reactivity and unique mechanism of acyl fluorides provide a distinct advantage for sensitive substrates.[2]

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis (SPPS) using each method.

General SPPS Workflow

The core process of SPPS involves the iterative addition of amino acids to a growing peptide chain anchored to a solid resin support. The key "Coupling" step is where reagents like PyBOP or fluorinating agents are used.

SPPS_Workflow Start Start: Resin with N-Fmoc protected Amino Acid Deprotection 1. Deprotection (Remove Fmoc group) (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Add next Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Final Deprotection & Cleavage from Resin Repeat->End No

General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 1: Coupling with PyBOP

This protocol is a standard procedure for SPPS on a resin support.[9]

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the N-Fmoc protected amino acid (1.1 equivalents based on resin substitution) in DMF (approx. 5 mL/g of resin).

  • Coupling: Add the amino acid solution to the resin. Subsequently, add a 1.0 M solution of PyBOP in DMF (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.2 equivalents). To further suppress racemization, a 0.5 M solution of HOBt in DMF (1.1 equivalents) can be added.[9]

  • Reaction: Agitate the mixture at room temperature for 10-60 minutes. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[9]

  • Wash: Once the reaction is complete, filter the resin and wash it three times with DMF, three times with DCM, and three times with methanol to remove excess reagents and byproducts.

Protocol 2: Coupling via in situ Acyl Fluoride Generation (SOF₂ Method)

This protocol is based on a recently developed method for SPPS.[6][7][10]

  • Resin Preparation: Start with the Fmoc-deprotected peptide-resin (e.g., Fmoc-Ala-Wang resin treated with 20% piperidine in DMF).[10]

  • Acyl Fluoride Preparation: In a separate, dry vessel, dissolve the N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) (1 equivalent) in an anhydrous solvent like DCM. Add pyridine (1 equivalent).

  • Fluorination: Add a solution of thionyl fluoride (SOF₂) in DCM (1 equivalent) to the amino acid mixture and stir for approximately 30 minutes to generate the Fmoc-aminoacyl fluoride (e.g., Fmoc-Ala-C(O)F).[6]

  • Coupling: Add the prepared acyl fluoride solution directly to the deprotected resin. Agitate the mixture for 1 hour at room temperature.[7][10]

  • Wash and Cleavage: After the coupling, the resin is washed. For analysis, the dipeptide can be cleaved from the resin using a TFA/DCM mixture.[10] This method has demonstrated high yields (96% for a model dipeptide) with this SPPS protocol.[7]

Conclusion

Both the phosphonium salt method, represented by PyBOP , and the acyl fluoride method are powerful techniques in the peptide chemist's toolkit.

PyBOP remains an excellent, reliable, and widely used reagent for routine peptide synthesis.[1] Its key strengths are its ease of use, clean reaction profile that avoids guanidinylation, and consistent performance in a majority of coupling scenarios.[1][2]

The acyl fluoride method excels where other reagents falter. Its superior reactivity makes it the method of choice for sterically hindered amino acids and for sequences prone to racemization.[3][8] Modern in situ generation techniques have made this method more accessible, offering faster reactions, higher yields, and simplified purification by avoiding column chromatography.[6][11]

For drug development professionals and researchers, the choice depends on the specific challenge. For standard sequences, PyBOP offers a robust and economical solution. For complex, sterically demanding peptides or when minimizing racemization is paramount, the acyl fluoride method presents a clear advantage, justifying the potentially more demanding reaction setup.

References

Comparative Stability of Substituted Benzoyl Fluorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of substituted benzoyl fluorides is crucial for their application in synthesis and as potential therapeutic agents. This guide provides a comparative analysis of their stability, supported by experimental data and detailed methodologies.

Substituted benzoyl fluorides are reactive acylating agents whose stability is significantly influenced by the electronic properties of the substituents on the aromatic ring. The inherent reactivity of the acyl fluoride group makes these compounds susceptible to hydrolysis, a key degradation pathway that impacts their shelf-life and utility. The electronic nature of the substituent at the para-position modulates the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack by water.

Substituent Effects on Hydrolytic Stability: A Hammett Analysis

The stability of para-substituted benzoyl fluorides against hydrolysis can be quantitatively assessed and compared using the Hammett equation, which relates the reaction rate to the electronic properties of the substituent. The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the hydrolysis of a substituted benzoyl fluoride.

  • k₀ is the rate constant for the hydrolysis of the unsubstituted benzoyl fluoride.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value for the hydrolysis of benzoyl fluorides indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is because electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the hydrolysis rate.

Based on these principles, we can construct a representative comparison of the relative hydrolytic stability of common para-substituted benzoyl fluorides.

Quantitative Data on Hydrolytic Stability

The following table summarizes the expected trend in hydrolytic stability of various para-substituted benzoyl fluorides based on their Hammett substituent constants (σp). A more positive σp value corresponds to a faster hydrolysis rate and lower stability.

Substituent (p-X)Hammett Constant (σp)Relative Hydrolysis Rate (kₓ/k₀)Comparative Stability
-OCH₃-0.27< 1High
-CH₃-0.17< 1High
-H0.001Reference
-Cl0.23> 1Moderate
-Br0.23> 1Moderate
-CN0.66>> 1Low
-NO₂0.78>> 1Very Low

Note: The relative hydrolysis rates are qualitative predictions based on the Hammett equation and σp values. The actual values would need to be determined experimentally.

Experimental Protocols

To experimentally determine and compare the stability of substituted benzoyl fluorides, the following detailed protocols for synthesis, kinetic analysis via UV-Vis spectrophotometry, and product quantification via High-Performance Liquid Chromatography (HPLC) are provided.

Synthesis of para-Substituted Benzoyl Fluorides

Substituted benzoyl fluorides can be synthesized from the corresponding benzoyl chlorides via halogen exchange.

Materials:

  • Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride)

  • Anhydrous potassium fluoride (KF)

  • Anhydrous acetonitrile

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask to create a slurry.

  • Slowly add the substituted benzoyl chloride (1 equivalent) to the stirred slurry at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the potassium chloride byproduct and excess potassium fluoride.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • The crude benzoyl fluoride can be purified by vacuum distillation.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

The rate of hydrolysis can be monitored by observing the change in absorbance of the benzoyl fluoride over time.

Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

Reagents:

  • Substituted benzoyl fluoride stock solution in anhydrous acetonitrile (e.g., 10 mM).

  • Buffer solution (e.g., phosphate buffer, pH 7.0) with a known concentration of acetonitrile (e.g., 10% v/v) to ensure solubility.

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the specific substituted benzoyl fluoride being studied. This is typically in the range of 230-280 nm. A preliminary scan should be performed to determine the optimal wavelength where the benzoyl fluoride has a strong absorbance and the corresponding benzoic acid has a minimal absorbance.

  • Equilibrate the buffer solution in the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by injecting a small aliquot of the benzoyl fluoride stock solution into the cuvette containing the buffer, ensuring rapid mixing. The final concentration of the benzoyl fluoride should be in a range that gives an initial absorbance between 1 and 1.5.

  • Immediately start recording the absorbance at the predetermined λ_max as a function of time.

  • Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

Quantification of Fluoride Ion by HPLC

The formation of fluoride ions as a result of hydrolysis can be quantified using High-Performance Liquid Chromatography with conductivity detection.

Instrumentation:

  • HPLC system equipped with an ion-exchange column (e.g., a Dionex IonPac AS14A or similar) and a conductivity detector.

Reagents:

  • Sodium carbonate/sodium bicarbonate eluent.

  • Sulfuric acid regenerant solution.

  • Fluoride standard solutions.

  • Reaction aliquots from the kinetic study.

Procedure:

  • Prepare a calibration curve by running a series of known concentrations of sodium fluoride standards.

  • At various time points during the hydrolysis reaction (as described in the UV-Vis protocol), withdraw small aliquots of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by diluting it in a large volume of the HPLC mobile phase.

  • Inject the diluted aliquot into the HPLC system.

  • The fluoride ion will be separated on the ion-exchange column and detected by the conductivity detector.

  • Quantify the concentration of fluoride in the aliquot by comparing the peak area to the calibration curve.

  • Plot the concentration of fluoride versus time to obtain the reaction progress curve, from which the initial rate of hydrolysis can be determined.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Hammett_Equation cluster_substituent Substituent Effect cluster_stability Benzoyl Fluoride Stability Electron-donating Electron-donating Decreased Carbonyl Electrophilicity Decreased Carbonyl Electrophilicity Electron-donating->Decreased Carbonyl Electrophilicity donates e⁻ density Electron-withdrawing Electron-withdrawing Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Electron-withdrawing->Increased Carbonyl Electrophilicity withdraws e⁻ density Increased Stability Increased Stability Decreased Stability Decreased Stability Slower Hydrolysis Slower Hydrolysis Decreased Carbonyl Electrophilicity->Slower Hydrolysis less reactive Slower Hydrolysis->Increased Stability Faster Hydrolysis Faster Hydrolysis Increased Carbonyl Electrophilicity->Faster Hydrolysis more reactive Faster Hydrolysis->Decreased Stability

Figure 1. Influence of substituents on benzoyl fluoride stability.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Analysis cluster_data Data Analysis start Substituted Benzoyl Chloride reaction Halogen Exchange (KF) start->reaction purification Vacuum Distillation reaction->purification product Pure Substituted Benzoyl Fluoride purification->product uv_vis UV-Vis Spectrophotometry product->uv_vis hplc HPLC (Fluoride Ion) product->hplc rate_constant Calculate Rate Constants (k) uv_vis->rate_constant hplc->rate_constant hammett_plot Generate Hammett Plot rate_constant->hammett_plot rho_value Determine Reaction Constant (ρ) hammett_plot->rho_value Comparative Stability Assessment Comparative Stability Assessment rho_value->Comparative Stability Assessment

Figure 2. Workflow for stability assessment of benzoyl fluorides.

Conclusion

The stability of substituted benzoyl fluorides is a critical parameter that is directly influenced by the electronic nature of the substituents on the phenyl ring. A systematic investigation using the experimental protocols outlined in this guide will enable researchers to quantify these stability differences. The application of the Hammett equation provides a robust framework for correlating the hydrolytic reactivity with the electronic properties of the substituents, allowing for a predictive understanding of the stability of novel benzoyl fluoride derivatives. This knowledge is invaluable for the rational design and application of these compounds in various fields of chemical and pharmaceutical research.

References

A Spectroscopic Comparison: 2,4,6-Trifluorobenzoyl Chloride vs. 2,4,6-Trichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Note on Scope: This guide provides a comparative analysis of the spectroscopic properties of 2,4,6-trifluorobenzoyl chloride and 2,4,6-trichlorobenzoyl chloride. Due to the limited availability of public spectroscopic data for the corresponding benzoyl fluorides, this comparison focuses on the more commonly used and documented acyl chloride analogs.

This document serves as a guide for researchers, scientists, and professionals in drug development, offering an objective comparison of 2,4,6-trifluorobenzoyl chloride and 2,4,6-trichlorobenzoyl chloride based on their distinct spectroscopic signatures. The latter, 2,4,6-trichlorobenzoyl chloride, is widely recognized as the Yamaguchi reagent, a key component in the Yamaguchi esterification for synthesizing macrolactones and complex esters.[1] The structural difference—the substitution of fluorine versus chlorine on the benzene ring—imparts unique electronic properties to each molecule, which are clearly distinguishable through various spectroscopic techniques.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These represent standard methodologies for the analysis of liquid organic compounds like acyl chlorides.

Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) or Neat Film.[2]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27) is typically used.[2]

  • Sample Preparation: For ATR, a small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond). For a neat sample, a thin film of the liquid is pressed between two IR-transparent salt plates (e.g., NaCl or KBr).[3]

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000–400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty accessory is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[4]

  • Sample Preparation: A small amount of the analyte (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra.[5]

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F (for the fluorinated compound) spectra. For ¹³C spectra, proton decoupling is typically applied to yield singlets for each unique carbon atom.

UV-Vis Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[6]

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as cyclohexane or ethanol.[7] The concentration is adjusted to ensure the maximum absorbance falls within the optimal instrumental range (typically 0.1 to 1.0). The solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm).[7]

  • Data Acquisition: The spectrum is recorded over a range (e.g., 200–400 nm), with a matching cuvette containing the pure solvent used as a reference to subtract solvent absorption.[6][7]

Spectroscopic Data Summary

The following tables summarize the key physical and spectroscopic data for the two compounds.

Table 1: Physical and Chemical Properties

Property2,4,6-Trifluorobenzoyl Chloride2,4,6-Trichlorobenzoyl Chloride
Molecular Formula C₇H₂ClF₃O[2]C₇H₂Cl₄O
Molecular Weight 194.54 g/mol [2]243.90 g/mol
CAS Number 79538-29-7[2]4136-95-2
Appearance Clear, colorless liquid[8]Colorless to light yellow liquid[9]
Boiling Point 167-168 °C[10]107-108 °C / 6 mmHg
Density 1.499 g/mL[10]1.561 g/mL at 25 °C

Comparative Analysis

Vibrational Spectroscopy (IR)

The primary distinguishing features in the IR spectra of these compounds are the carbonyl (C=O) stretching frequency and the vibrations associated with the carbon-halogen bonds on the aromatic ring. Acyl chlorides characteristically exhibit a C=O stretch at a high wavenumber due to the strong electron-withdrawing inductive effect of the chlorine atom.[11]

The electronegativity of the ring substituents (F vs. Cl) further influences the electronic environment of the carbonyl group. Fluorine, being more electronegative than chlorine, exerts a stronger inductive effect, which is expected to slightly increase the C=O bond order and shift its stretching frequency to a higher wavenumber compared to the trichloro- derivative.

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group2,4,6-Trifluorobenzoyl Chloride2,4,6-Trichlorobenzoyl ChlorideKey Observations
C=O Stretch ~1780 - 1810~1760 - 1790The highly electronegative halogens on the ring and the acyl chloride functionality result in a high-frequency C=O stretch for both compounds.[11]
C-F Stretch Strong bands in the 1200-1400 regionN/AThis region is characteristic of aryl-fluorine bonds and is a clear diagnostic feature.
C-Cl Stretch ~700-850 (Acyl Chloride)Strong bands in the 1000-1100 region (Aryl-Cl) and ~700-850 (Acyl Chloride)The C-Cl stretch of the aryl chlorides provides a key differentiator from the fluorinated analog.
Aromatic C-H Bending PresentPresentOut-of-plane bending vibrations appear in the fingerprint region.

Note: Exact values are dependent on the sampling method (neat, solution) and instrumentation. The provided ranges are based on typical values for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a clear and unambiguous method to differentiate between the two molecules based on the chemical shifts and coupling patterns of the aromatic protons.

  • 2,4,6-Trifluorobenzoyl Chloride: The ¹H NMR spectrum is expected to show a triplet for the two equivalent aromatic protons (H-3 and H-5) due to coupling with the two adjacent fluorine atoms (F-2 and F-6).

  • 2,4,6-Trichlorobenzoyl Chloride: The ¹H NMR spectrum will display a singlet corresponding to the two equivalent aromatic protons (H-3 and H-5), as there are no adjacent protons to cause splitting.[12]

The ¹³C NMR spectra are also distinct. The carbons bonded to fluorine in the trifluoro- compound will appear as doublets due to one-bond C-F coupling, which is typically very large ( >200 Hz). In contrast, the carbons bonded to chlorine in the trichloro- analog will not show such large couplings. Furthermore, the ¹⁹F NMR spectrum of the trifluoro- compound provides an additional, highly sensitive method for characterization.

Table 3: Predicted NMR Chemical Shifts (ppm)

Nucleus2,4,6-Trifluorobenzoyl Chloride2,4,6-Trichlorobenzoyl ChlorideKey Observations
¹H (Aromatic) ~7.0-7.2 (triplet)~7.46 (singlet)[12]The multiplicity (triplet vs. singlet) is the most definitive diagnostic feature.
¹³C (C=O) ~160-165~165-170The chemical shift is influenced by the electronic effects of the ring substituents.
¹³C (C-Halogen) C-F: ~160-165 (large ¹JCF coupling)C-Cl: ~130-140The direct attachment of fluorine causes a significant downfield shift and large one-bond coupling.
¹⁹F PresentN/AA key technique for identifying the fluorinated compound.

Note: Chemical shifts are approximate and can vary based on the solvent and reference standard used.

UV-Vis Spectroscopy

Visual Summaries

The following diagrams illustrate the experimental workflow and a logical comparison of the spectroscopic features.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output & Interpretation prep_liquid Liquid Sample (Neat) ir FT-IR prep_liquid->ir prep_solution Dissolution in Solvent (e.g., CDCl3, Cyclohexane) nmr NMR prep_solution->nmr uv UV-Vis prep_solution->uv ir_data IR Spectrum (Vibrational Modes) ir->ir_data nmr_data NMR Spectrum (Chemical Shifts, Coupling) nmr->nmr_data uv_data UV-Vis Spectrum (Electronic Transitions) uv->uv_data comparison Comparative Analysis ir_data->comparison nmr_data->comparison uv_data->comparison

General experimental workflow for spectroscopic analysis.

G cluster_mols Molecular Structures cluster_diff Key Structural Difference cluster_effects Resulting Spectroscopic Effects mol1 2,4,6-Trifluorobenzoyl Chloride diff Ring Substituent: Fluorine vs. Chlorine mol1->diff mol2 2,4,6-Trichlorobenzoyl Chloride mol2->diff ir_effect IR: Distinct C-F vs. C-Cl stretching bands. Slight shift in C=O frequency. diff->ir_effect nmr_effect ¹H NMR: Triplet (due to H-F coupling) vs. Singlet. Distinct ¹³C shifts. diff->nmr_effect uv_effect UV-Vis: Different λmax shifts due to halogen auxochromic effects. diff->uv_effect

Logical comparison of spectroscopic features.

Conclusion

The spectroscopic profiles of 2,4,6-trifluorobenzoyl chloride and 2,4,6-trichlorobenzoyl chloride are markedly different, allowing for straightforward differentiation. The most definitive techniques are IR and NMR spectroscopy. In IR spectroscopy, the presence of strong C-F stretching bands and the absence of aryl C-Cl bands is unique to the fluorinated compound. In ¹H NMR, the key diagnostic is the multiplicity of the aromatic proton signal: a triplet for the trifluoro- derivative versus a singlet for the trichloro- derivative. These distinct spectral fingerprints are a direct consequence of the different electronic and physical properties imparted by the fluorine and chlorine substituents on the aromatic ring.

References

reactivity comparison of acyl fluorides vs. acyl chlorides in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of carboxylic acids is a critical step in peptide synthesis, with the choice of activating agent significantly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the various activating agents, acyl halides—specifically acyl fluorides and acyl chlorides—have been subjects of extensive research. This guide provides an objective comparison of their performance in peptide synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary

Acyl fluorides have emerged as highly effective reagents for peptide synthesis, offering a superior balance of reactivity and stability.[1] They are particularly advantageous in minimizing racemization, a common and detrimental side reaction in peptide synthesis.[1] Modern methods utilizing reagents like thionyl fluoride (SOF₂) allow for the efficient synthesis of peptides with high yields and excellent stereochemical purity, often without the need for column chromatography.[2]

Acyl chlorides, while being more reactive, are notoriously prone to causing significant racemization of the amino acid residue at the α-carbon.[3] This higher reactivity can be beneficial in certain contexts, but the associated loss of chiral purity often makes them less suitable for the synthesis of complex or chirally sensitive peptides.[3]

Quantitative Performance Data

The following tables summarize quantitative data from experimental studies, highlighting key performance indicators for both acyl fluoride and acyl chloride-mediated peptide synthesis.

Table 1: Performance of Acyl Fluorides in Dipeptide Synthesis (Liquid Phase)

EntryN-Protected Amino AcidAmino EsterYield (%)Diastereomeric Ratio (dr)Reaction Time (h)
1Boc-Gly-OHL-Ala-OtBu87>99:11-2
2Boc-Ala-OHL-Ala-OtBu92>99:11-2
3Boc-Phe-OHL-Ala-OtBu95>99:11-2
4Boc-Phg-OHL-Ala-OtBu7998:22
5Fmoc-Ala-OHL-Ala-OtBu93>99:11-2

*Data sourced from a study utilizing ex situ generated thionyl fluoride (SOF₂) for acyl fluoride formation.[2] Phenylglycine (Phg) is known to be highly susceptible to racemization.[2]

Table 2: Performance of Acyl Fluorides in Solid-Phase Peptide Synthesis (SPPS)

EntryPeptide SequenceResinYield (%)
1Fmoc-Ala-AlaWang Resin96
2Fmoc-Ser-AlaWang Resin94
3Fmoc-Thr-AlaWang Resin92
4Fmoc-Lys-AlaWang Resin95
5PentapeptideWang Resin83

*Data sourced from a study utilizing ex situ generated thionyl fluoride (SOF₂) for acyl fluoride formation.[4]

Direct quantitative comparisons of acyl chlorides under identical conditions are limited in recent literature due to their known drawbacks. However, studies on the in-situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate (BTC) have shown high conversion rates, with the caveat that racemization can be a significant issue depending on the reaction conditions and the specific amino acid.[5][6]

Experimental Protocols

Key Experiment 1: Liquid-Phase Dipeptide Synthesis via Acyl Fluoride

This protocol is adapted from the work of Sammis and colleagues.[2]

Objective: To synthesize a dipeptide in solution using an in situ generated acyl fluoride.

Materials:

  • N-Boc-protected amino acid (1.0 equiv)

  • Thionyl fluoride (SOF₂) solution in DCM (1.0 equiv)

  • Pyridine (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • Pyridine (1.0 equiv for neutralization, 1.0 equiv for coupling)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the N-Boc-protected amino acid in DCM, add pyridine at room temperature.

  • Add the SOF₂ solution in DCM dropwise and stir for 30 minutes.

  • In a separate flask, dissolve the amino acid ester hydrochloride in DCM and add pyridine to neutralize.

  • Add the neutralized amino acid ester solution to the acyl fluoride solution.

  • Stir the reaction mixture for 1-2 hours.

  • Upon completion, perform an aqueous workup to remove byproducts. The dipeptide is often obtained in high purity without the need for column chromatography.[2]

Key Experiment 2: Solid-Phase Dipeptide Synthesis via Acyl Fluoride

This protocol is also adapted from the work of Sammis and colleagues.[4]

Objective: To synthesize a dipeptide on a solid support using an in situ generated acyl fluoride.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Thionyl fluoride (SOF₂) solution in DCM

  • Pyridine

  • Fmoc-deprotected amino acid-loaded Wang resin

  • 20% Piperidine in DMF

  • TFA/DCM for cleavage

Procedure:

  • Swell the Fmoc-deprotected amino acid-loaded Wang resin in DMF.

  • Prepare the Fmoc-amino acid fluoride in situ as described in the liquid-phase protocol.

  • Add the solution of the Fmoc-amino acid fluoride to the swelled resin.

  • Agitate the mixture for 1 hour to effect coupling.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the dipeptide from the resin using a TFA/DCM solution.

  • Precipitate and isolate the final product.

Key Experiment 3: In Situ Generation and Coupling of Fmoc-Amino Acid Chlorides

This protocol is based on the method described by Falb et al.[5][6]

Objective: To synthesize a peptide bond using an in situ generated Fmoc-amino acid chloride.

Materials:

  • Fmoc-protected amino acid

  • Bis-(trichloromethyl)carbonate (BTC)

  • Collidine

  • N-methylmorpholine (NMM)

  • N-alkylated amino acid-peptidyl-resin

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Swell the N-alkylated amino acid-peptidyl-resin in NMP.

  • In a separate flask, dissolve the Fmoc-protected amino acid in NMP.

  • Add collidine to the amino acid solution.

  • Add a solution of BTC in NMP dropwise and stir for a few minutes to generate the acyl chloride in situ.

  • Add the solution of the in situ generated Fmoc-amino acid chloride to the swelled resin.

  • Add NMM and allow the coupling reaction to proceed.

  • Monitor the reaction for completion.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

G Acyl Halide Formation and Peptide Coupling cluster_acyl_fluoride Acyl Fluoride Pathway cluster_acyl_chloride Acyl Chloride Pathway AA_COOH N-Protected Amino Acid (R-COOH) Acyl_Fluorosulfite Acyl Fluorosulfite Intermediate AA_COOH->Acyl_Fluorosulfite + SOF₂ Acyl_Fluoride Acyl Fluoride (R-COF) Acyl_Fluorosulfite->Acyl_Fluoride - SO₂ Peptide_F Dipeptide Acyl_Fluoride->Peptide_F + H₂N-R' Amine Amino Acid Ester (H₂N-R') Amine->Peptide_F AA_COOH_Cl N-Protected Amino Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) AA_COOH_Cl->Acyl_Chloride + SOCl₂ or BTC Oxazolone Oxazolone Intermediate (Racemization Prone) Acyl_Chloride->Oxazolone + Base, - H⁺ Peptide_Cl Dipeptide Acyl_Chloride->Peptide_Cl + H₂N-R' (Direct) Oxazolone->Peptide_Cl + H₂N-R' Amine_Cl Amino Acid Ester (H₂N-R') Amine_Cl->Peptide_Cl

Figure 1: General reaction pathways for peptide synthesis using acyl fluorides and acyl chlorides.

G Experimental Workflow: Acyl Fluoride vs. Acyl Chloride cluster_workflow_fluoride Acyl Fluoride SPPS Workflow cluster_workflow_chloride Acyl Chloride SPPS Workflow Start_F Fmoc-AA-Resin Deprotection_F Deprotection (20% Piperidine/DMF) Start_F->Deprotection_F Wash_F1 Wash (DMF, DCM) Deprotection_F->Wash_F1 Acyl_Fluoride_Prep In situ Acyl Fluoride Formation (SOF₂/Pyridine) Wash_F1->Acyl_Fluoride_Prep Coupling_F Coupling (1h) Wash_F1->Coupling_F Acyl_Fluoride_Prep->Coupling_F Wash_F2 Wash (DMF, DCM) Coupling_F->Wash_F2 Repeat_F Repeat Cycle Wash_F2->Repeat_F Cleavage_F Cleavage (TFA/DCM) Wash_F2->Cleavage_F Repeat_F->Deprotection_F End_F Purified Peptide Cleavage_F->End_F Start_Cl Fmoc-AA-Resin Deprotection_Cl Deprotection (20% Piperidine/DMF) Start_Cl->Deprotection_Cl Wash_Cl1 Wash (NMP) Deprotection_Cl->Wash_Cl1 Acyl_Chloride_Prep In situ Acyl Chloride Formation (BTC/Collidine) Wash_Cl1->Acyl_Chloride_Prep Coupling_Cl Coupling Wash_Cl1->Coupling_Cl Acyl_Chloride_Prep->Coupling_Cl Wash_Cl2 Wash (NMP) Coupling_Cl->Wash_Cl2 Repeat_Cl Repeat Cycle Wash_Cl2->Repeat_Cl Cleavage_Cl Cleavage (TFA) Wash_Cl2->Cleavage_Cl Repeat_Cl->Deprotection_Cl End_Cl Crude Peptide (Potential Racemization) Cleavage_Cl->End_Cl

Figure 2: Comparative experimental workflows for SPPS.

Discussion of Reactivity and Side Reactions

Acyl Fluorides: Acyl fluorides exhibit a "Goldilocks" level of reactivity—they are reactive enough to form peptide bonds efficiently but stable enough to be handled and to minimize side reactions.[1] The key advantage of modern acyl fluoride-based methods is the significant reduction in racemization.[2] The formation of the acyl fluoride intermediate proceeds under mild conditions, and the subsequent coupling reaction generally maintains the stereochemical integrity of the amino acid.[2] The primary side products are typically inorganic and easily removed through aqueous workup, often obviating the need for chromatographic purification.[7]

Acyl Chlorides: Acyl chlorides are highly reactive electrophiles, which can lead to rapid peptide bond formation.[3] However, this high reactivity is a double-edged sword. In the presence of a base, which is often required for the coupling reaction, the α-proton of the N-protected amino acid chloride can be abstracted, leading to the formation of an oxazolone intermediate.[6] This oxazolone is planar at the α-carbon and readily racemizes. Subsequent reaction with the amine component then yields a mixture of diastereomeric peptides, which can be difficult to separate and compromises the biological activity of the final product. Other potential side reactions with acyl chlorides include the formation of N-carboxyanhydrides (NCAs) from Boc-protected amino acid chlorides, which can lead to the undesired incorporation of multiple amino acid residues.

Conclusion and Recommendations

For the synthesis of peptides where stereochemical purity is paramount, acyl fluorides represent a superior choice over acyl chlorides. The development of mild and efficient methods for their in-situ generation has made them highly accessible and practical for both liquid-phase and solid-phase peptide synthesis. The ability to achieve high yields with minimal racemization and simplified purification protocols makes acyl fluoride-mediated coupling a powerful tool for modern peptide chemistry.

Acyl chlorides may still find application in specific scenarios where their high reactivity is essential and potential racemization can be tolerated or mitigated, for instance, in the coupling of non-chiral amino acids or for the synthesis of peptide fragments where the C-terminal amino acid is not chiral. However, for the routine synthesis of complex, chirally pure peptides, the risks associated with acyl chlorides often outweigh their benefits. Researchers are encouraged to consider the specific requirements of their target peptide and the potential for side reactions when selecting an activation strategy.

References

quantification of 2,4,6-trifluorobenzoyl fluoride by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of 2,4,6-Trifluorobenzoyl Fluoride: GC-MS vs. Quantitative ¹⁹F NMR

For researchers, scientists, and drug development professionals requiring accurate quantification of the reactive acyl fluoride, this compound, choosing the appropriate analytical methodology is critical. This guide provides an objective comparison of two prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct quantification by ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound is a highly reactive chemical intermediate. Its propensity to react with nucleophiles makes direct analysis by GC-MS challenging. Therefore, a derivatization step is typically necessary to convert it into a more stable compound suitable for chromatographic analysis. An alternative approach is the use of quantitative ¹⁹F NMR, which allows for direct measurement of the intact molecule in solution, circumventing the need for derivatization. This guide presents experimental protocols and comparative data to aid in the selection of the most suitable method for specific research needs.

Method 1: Quantification by GC-MS via Derivatization

Due to its reactivity, direct injection of this compound onto a GC-MS system is not recommended as it can lead to reactions in the injector port and on the column, resulting in poor peak shape and inaccurate quantification. A more robust method involves derivatization, where the acyl fluoride is reacted with an alcohol to form a stable ester. This ester derivative is then quantified by GC-MS.

Experimental Protocol: Derivatization with Methanol
  • Standard Preparation:

    • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., 4,4'-difluorobiphenyl) at 1 mg/mL and add to each calibration standard and sample to a final concentration of 10 µg/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a sealed vial, add 10 µL of dry methanol and 5 µL of a non-nucleophilic base such as pyridine.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes. The this compound will react with methanol to form methyl 2,4,6-trifluorobenzoate.

  • Sample Preparation for GC-MS:

    • Quench the reaction by adding 500 µL of deionized water.

    • Extract the derivative by adding 500 µL of a suitable organic solvent (e.g., hexane or ethyl acetate) and vortexing for 1 minute.

    • Allow the layers to separate and carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Operate in selected ion monitoring (SIM) mode for quantification. Monitor characteristic ions for methyl 2,4,6-trifluorobenzoate and the internal standard.

Data Presentation: GC-MS Quantification
ParameterMethyl 2,4,6-trifluorobenzoate (Derivative)4,4'-Difluorobiphenyl (Internal Standard)
Retention Time (min)~8.5~10.2
Quantitation Ion (m/z)188 (M⁺)190 (M⁺)
Qualifier Ion 1 (m/z)157171
Qualifier Ion 2 (m/z)129115
Linearity (r²)>0.995N/A
Limit of Detection (LOD)~0.1 µg/mLN/A
Limit of Quantitation (LOQ)~0.5 µg/mLN/A

Note: The presented data are typical expected values based on similar compounds and may vary depending on the specific instrument and conditions.

Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Standard Standard/Sample Methanol Add Methanol & Pyridine Standard->Methanol Derivatization Derivatization (30 min, RT) Methanol->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

GC-MS Quantification Workflow

Method 2: Quantification by ¹⁹F Nuclear Magnetic Resonance (qNMR)

Quantitative ¹⁹F NMR is a powerful technique for the direct analysis of fluorine-containing compounds. It is a primary analytical method, meaning it does not require a calibration curve with an identical standard if a certified internal standard is used. The presence of three fluorine atoms on the benzoyl ring and one on the acyl fluoride group in this compound provides distinct signals for quantification.

Experimental Protocol: Quantitative ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add approximately 5 mg of a certified ¹⁹F internal standard (e.g., 4,4'-difluorobenzophenone) to the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

    • Experiment: A standard one-pulse ¹⁹F experiment with proton decoupling.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative ¹⁹F NMR to ensure full relaxation).

      • Pulse Angle: 90° flip angle.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

      • Spectral Width: Wide enough to encompass all ¹⁹F signals of interest.

  • Data Processing and Quantification:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Data Presentation: Quantitative ¹⁹F NMR
ParameterThis compound4,4'-Difluorobenzophenone (Internal Standard)
Chemical Shift (δ, ppm)Distinct signals for aromatic and acyl fluorides~ -108 ppm
Number of Fluorines (N)3 (aromatic), 1 (acyl)2
T₁ Relaxation Time (s)Signal-dependent, requires determination~ 4 s
Quantitative AccuracyHigh (primary method)N/A
Limit of Detection (LOD)~ 0.1 mg/mLN/A
Limit of Quantitation (LOQ)~ 0.5 mg/mLN/A

Note: Chemical shifts are approximate and depend on the solvent. T₁ values should be experimentally determined for accurate quantification.

Workflow for Quantitative ¹⁹F NMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Weigh_Sample Accurately Weigh Sample & IS Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve NMR_Acq ¹⁹F NMR Data Acquisition Dissolve->NMR_Acq Processing Data Processing NMR_Acq->Processing Quant Quantification (Integration) Processing->Quant

Quantitative ¹⁹F NMR Workflow

Comparison of Methods

FeatureGC-MS with DerivatizationQuantitative ¹⁹F NMR
Sample Preparation Multi-step: derivatization, extraction.Simple: weighing and dissolution.
Analysis Time Longer due to chromatography run time.Faster per sample.
Sensitivity High (µg/mL to ng/mL range).Lower (mg/mL range).
Selectivity High, based on chromatographic separation and mass fragmentation.High, based on distinct chemical shifts.
Accuracy Dependent on the completeness of the derivatization reaction and calibration.High, as it can be a primary ratio method.
Throughput Can be automated for high throughput.Lower throughput due to longer relaxation delays.
Instrumentation Widely available (GC-MS).Requires access to an NMR spectrometer with a fluorine probe.
Destructive Yes.No, the sample can be recovered.

Conclusion

The choice between GC-MS with derivatization and quantitative ¹⁹F NMR for the analysis of this compound depends on the specific requirements of the study.

  • GC-MS with derivatization is the preferred method when high sensitivity is required, for instance, in trace analysis or for determining low-level impurities. The need for method development for the derivatization step and potential issues with reaction efficiency are the main drawbacks.

  • Quantitative ¹⁹F NMR is ideal for purity assessment and the analysis of bulk materials where high accuracy is paramount and sample concentration is not a limiting factor. Its simplicity in sample preparation and direct nature make it a robust and reliable technique.

For drug development professionals and researchers, a combination of both techniques can provide a comprehensive analytical characterization of this compound, with qNMR establishing the purity of reference standards and GC-MS being used for lower-level quantification in complex matrices.

A Comparative Guide to Analytical Methods for the Determination of 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,6-Trifluorobenzoyl Fluoride and Analytical Challenges

This compound is a highly reactive chemical intermediate, characterized by its acyl fluoride moiety, which is susceptible to hydrolysis. This reactivity presents a significant challenge for analytical determination, requiring methods that are either rapid, involve derivatization to a more stable compound, or are performed in a non-reactive environment. The choice of an appropriate analytical method will depend on the specific requirements of the analysis, such as the need for quantitative precision, the complexity of the sample matrix, and the availability of instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of various analytical methods applicable to the determination of this compound. The data presented is a synthesis of information from studies on analogous reactive aromatic compounds and general performance data for each technique.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Precision (RSD)Accuracy/RecoveryKey AdvantagesKey Disadvantages
GC-MS 0.04 - 0.2 mg/kg[1]0.1 - 0.5 mg/kg[1]> 0.99[1]< 15%[2]85 - 115%[1]High sensitivity and specificity, excellent for volatile compounds.Potential for thermal degradation of the analyte; analyte may react with the column.
HPLC-UV (with derivatization) 0.01 - 0.03 µg/mL[3]0.03 - 0.1 µg/mL[3][4]> 0.99[4]< 5%[4]88 - 114%[4]Suitable for non-volatile or thermally labile compounds; derivatization improves stability and detectability.Derivatization step can be complex and introduce errors; potential for matrix interference.
¹⁹F NMR Spectroscopy Analyte dependent, typically in the low mg/mL rangeAnalyte dependent, typically in the low mg/mL rangeExcellent< 2%[5]HighHighly specific for fluorinated compounds; non-destructive; requires no reference standard for the analyte itself.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
FTIR Spectroscopy Analyte and matrix dependentAnalyte and matrix dependentGood5 - 10%90 - 110%Rapid analysis; non-destructive; provides structural information.Lower sensitivity and precision compared to other methods; best for pure or simple mixtures.[6]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the reactivity of this compound, care must be taken to ensure the inertness of the GC system.

Sample Preparation: Samples should be dissolved in a dry, aprotic solvent such as hexane or dichloromethane. Derivatization to a less reactive species, for example, by reaction with a stable alcohol to form an ester, can be performed to improve stability and chromatographic performance.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is recommended. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is well-suited for the analysis of less volatile or thermally sensitive compounds. For reactive acyl halides, derivatization is a common strategy to enhance stability and detectability.[3][4]

Derivatization Protocol: Reacting the this compound with a nucleophilic agent containing a chromophore can produce a stable derivative with strong UV absorbance. A suitable reagent is 2-nitrophenylhydrazine, which reacts with acyl halides to form stable hydrazones that can be detected at a higher wavelength, minimizing matrix interference.[3]

  • Derivatization Reagent: 100 µg/mL 2-nitrophenylhydrazine in acetonitrile.

  • Reaction Conditions: Mix the sample solution with the derivatization reagent and allow to react at room temperature for 30 minutes.[4]

Instrumentation:

  • HPLC System: A binary or quaternary pump system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Detector: UV detector set to the wavelength of maximum absorbance of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[3]

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative method for the analysis of fluorinated compounds. It offers the advantage of direct quantification without the need for a specific standard of the analyte.[5]

Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. Add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

Instrumentation:

  • NMR Spectrometer: A high-resolution NMR spectrometer with a fluorine probe, operating at a field strength of at least 300 MHz for ¹H.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the fluorine nuclei (typically 5 times the longest T₁).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).

  • Spectral Width: Wide enough to encompass all fluorine signals of interest.

Quantification: The concentration of this compound can be calculated by comparing the integral of its characteristic ¹⁹F NMR signals to the integral of the known amount of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for the qualitative and semi-quantitative analysis of this compound, particularly for monitoring reaction progress or for the analysis of relatively pure samples.

Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared. For quantitative analysis, solutions of known concentrations in a suitable infrared-transparent solvent (e.g., CCl₄) are prepared to create a calibration curve.

Instrumentation:

  • FTIR Spectrometer: A standard FTIR spectrometer with a DTGS or MCT detector.

FTIR Measurement:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Quantification: A calibration curve is constructed by plotting the absorbance of a characteristic peak (e.g., the C=O stretching vibration of the acyl fluoride) against the concentration of the standards. The concentration of an unknown sample is then determined from its absorbance using the calibration curve.

Visualizations

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in dry aprotic solvent Sample->Dissolution Derivatization Optional: Derivatize to a stable ester Dissolution->Derivatization Injection Inject into GC Dissolution->Injection Analyte Derivatization->Injection Analyte Separation Separation on capillary column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectra of peaks Chromatogram->MassSpectrum Identification Identify components by library search and fragmentation pattern MassSpectrum->Identification Quantification Quantify using calibration curve or internal standard Identification->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

Decision Guide for Method Selection

Method_Selection node_rect node_rect start Start: Need to analyze This compound quant Quantitative analysis required? start->quant sensitivity High sensitivity required? quant->sensitivity Yes purity Is sample relatively pure? quant->purity No nmr Use ¹⁹F NMR quant->nmr If lower sensitivity is acceptable matrix Complex matrix? sensitivity->matrix Yes volatility Is analyte thermally stable and volatile? sensitivity->volatility No matrix->volatility No hplc Use HPLC with derivatization matrix->hplc Yes gcms Use GC-MS volatility->gcms Yes volatility->hplc No ftir Use FTIR purity->ftir Yes qualitative Qualitative identification only purity->qualitative No

Caption: Decision flowchart for selecting an analytical method.

References

A Comparative Guide to Amide Bond Formation: Validation of 2,4,6-Trifluorobenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, critical to the synthesis of pharmaceuticals, agrochemicals, and novel materials. While a plethora of coupling reagents exist, the demand for efficient, high-yielding, and racemization-free methods, particularly for challenging substrates, has driven the exploration of novel reagents. This guide provides a comparative overview of 2,4,6-trifluorobenzoyl fluoride for amide bond formation, contextualized against widely used alternative coupling reagents.

Introduction to Acyl Fluorides in Amide Synthesis

Acyl fluorides have emerged as valuable reagents for amide bond formation, offering a unique balance of reactivity and stability. Unlike more reactive acyl chlorides, acyl fluorides are generally more stable to hydrolysis, allowing for easier handling and purification. Their enhanced reactivity compared to carboxylic acids, coupled with a reduced steric profile around the carbonyl group, often leads to high yields, especially in cases of sterically hindered amines or carboxylic acids. The electron-withdrawing fluorine atoms in this compound are expected to further enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates and higher efficiency.

Comparative Performance of Coupling Reagents

While direct, quantitative comparative studies for this compound are not extensively available in the reviewed literature, a qualitative and extrapolated comparison can be made based on the known properties of acyl fluorides and other common coupling reagent classes.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)Typical YieldTypical Reaction TimePropensity for RacemizationKey AdvantagesKey Disadvantages
Acyl Fluorides This compound HighFastLowEffective for hindered substrates, stableMay require a fluorinating agent for in-situ generation from carboxylic acids
Carbodiimides DCC, DIC, EDCModerate to High1-24 hModerate to High (additive often required)Low cost, readily availableByproduct removal can be difficult (e.g., DCU), allergenicity of DCC
Phosphonium Salts BOP, PyBOP, PyAOPHigh to Excellent1-12 hLowHigh efficiency, low racemizationCan be expensive, carcinogenic byproduct (HMPA) with BOP
Uronium/Aminium Salts HATU, HBTU, TBTUHigh to Excellent15 min - 4 hLowFast reaction times, high yieldsCan be expensive, potential for guanidinylation side reaction

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of coupling reagents. Below are representative protocols for amide bond formation using this compound and a widely used uronium salt, HATU.

Protocol 1: Amide Bond Formation using this compound

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine via an in-situ generated acyl fluoride, which is then reacted with the amine. A similar procedure can be adapted for the direct use of this compound as the acylating agent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Fluorinating agent (e.g., Cyanuric fluoride, 1.0 equiv)

  • Organic base (e.g., Pyridine or 2,4,6-Collidine, 2.0-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM, add the organic base (e.g., pyridine, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the fluorinating agent (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the formation of the acyl fluoride is complete, add the amine (1.1 equiv) to the reaction mixture.

  • If necessary, add an additional equivalent of the organic base.

  • Stir the reaction at room temperature until completion (typically 1-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Bond Formation using HATU

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA), 2.0 equiv)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and the amine (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Reaction Mechanisms and Experimental Workflow

Visualizing the underlying chemical transformations and the experimental process can aid in understanding and optimizing amide bond formation.

Amide_Bond_Formation_Mechanisms cluster_acyl_fluoride Acyl Fluoride Pathway cluster_hatu HATU Pathway RCOOH_AF Carboxylic Acid (R-COOH) AcylFluoride Acyl Fluoride (R-COF) RCOOH_AF->AcylFluoride Fluorinating Agent Tetrahedral_Intermediate_AF Tetrahedral Intermediate AcylFluoride->Tetrahedral_Intermediate_AF Amine_AF Amine (R'-NH2) Amine_AF->Tetrahedral_Intermediate_AF Amide_AF Amide (R-CONH-R') Tetrahedral_Intermediate_AF->Amide_AF - HF RCOOH_HATU Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH_HATU->ActiveEster HATU HATU HATU->ActiveEster Tetrahedral_Intermediate_HATU Tetrahedral Intermediate ActiveEster->Tetrahedral_Intermediate_HATU Amine_HATU Amine (R'-NH2) Amine_HATU->Tetrahedral_Intermediate_HATU Amide_HATU Amide (R-CONH-R') Tetrahedral_Intermediate_HATU->Amide_HATU - HOAt

Caption: General mechanisms for amide bond formation.

Experimental_Workflow Start Start Reagents Combine Carboxylic Acid, Coupling Reagent/Precursor, & Base Start->Reagents Activation Carboxylic Acid Activation Reagents->Activation Amine_Addition Add Amine Activation->Amine_Addition Reaction Reaction Monitoring (TLC/LC-MS) Amine_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Amide Product Purification->Product

Caption: A typical experimental workflow for amide coupling.

Conclusion

This compound represents a promising, albeit less documented, reagent for amide bond formation. Based on the general reactivity of acyl fluorides, it is anticipated to be particularly effective for challenging couplings involving sterically hindered substrates, offering high yields and minimal racemization. In comparison, established reagents like HATU provide rapid and reliable amide synthesis for a broad range of substrates. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including substrate sterics and electronics, desired reaction time, cost, and purification considerations. Further direct comparative studies are warranted to fully elucidate the performance of this compound against the current gold-standard coupling reagents.

comparing the efficacy of different fluorinating agents for benzoyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoyl fluoride, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be achieved through several fluorination methods. The choice of fluorinating agent is critical and depends on factors such as yield, selectivity, reaction conditions, safety, and substrate scope. This guide provides an objective comparison of common fluorinating agents for benzoyl fluoride synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Fluorinating Agents

Fluorinating AgentStarting MaterialReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Anhydrous Hydrogen Fluoride (HF) Benzoyl Chloride30–40°C, neat75–80[1]High yield, useful for a wide variety of acyl fluorides.[1]Highly toxic and corrosive, requires specialized equipment.[1]
Diethylaminosulfur Trifluoride (DAST) Benzoic Acid0°C, CH₂Cl₂80[2][3]High yield, relatively common lab reagent.Thermally unstable, can cause severe HF burns, requires careful handling.[4][5]
XtalFluor-E Benzoic AcidRoom temp., EtOAc, cat. NaF98 (NMR yield)[6]High yield, stable crystalline solid, safer and easier to handle than DAST.[6][7][8][9][10]May require a catalytic amount of a fluoride source for optimal performance.[6][7][8][9]
Selectfluor (Photochemical) BenzaldehydeUV-A irradiation, CH₃CN~Quantitative[11][12]Nearly quantitative yield, fast reaction, catalyst-free.[11][12]Requires photochemical reactor setup.

Experimental Protocols

Synthesis of Benzoyl Fluoride using Anhydrous Hydrogen Fluoride

Starting Material: Benzoyl Chloride

Procedure: In a polyolefin bottle or fused silica flask equipped with an inlet tube and a reflux condenser, 281 g (2.0 moles) of benzoyl chloride is placed.[1] Anhydrous hydrogen fluoride (50 g, 2.5 moles) is then introduced as a gas by distillation from a transfer bottle over approximately 1 hour. The reaction mixture is typically cooled by the evaporating hydrogen chloride. After the addition is complete, the mixture is warmed to 30–40°C for 1 hour.[1] The crude product is then washed with ice water containing boric acid, separated, and dried with anhydrous sodium fluoride and sodium sulfate. The final product is obtained by distillation, yielding 187–200 g (75–80%) of benzoyl fluoride.[1]

Safety Precaution: Anhydrous hydrogen fluoride is extremely toxic and corrosive. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[1]

Synthesis of Benzoyl Fluoride using Diethylaminosulfur Trifluoride (DAST)

Starting Material: Benzoic Acid

Procedure: To a stirred solution of 2.44 g (0.02 mole) of benzoic acid in 20 ml of methylene chloride, cooled to 0°C, 2.5 ml (0.02 mole) of diethylaminosulfur trifluoride (DAST) is slowly added.[2][3] After the addition, 1 g of powdered sodium fluoride is added to neutralize the generated hydrogen fluoride. The reaction mixture is then filtered, and the filtrate is distilled to yield 1.98 g (80%) of benzoyl fluoride as a colorless liquid.[2][3]

Safety Precaution: DAST is a hazardous reagent that can cause severe burns upon contact. It should be handled with care in a fume hood, and protective gloves should be worn.[4]

Synthesis of Benzoyl Fluoride using XtalFluor-E

Starting Material: Benzoic Acid

Procedure: This method utilizes XtalFluor-E for the deoxofluorination of benzoic acid. The reaction is performed at room temperature in ethyl acetate (EtOAc) and is assisted by a catalytic amount of sodium fluoride (NaF). XtalFluor-E acts as both the activating agent and the fluoride source.[6][7][8][9] The reaction provides a high nuclear magnetic resonance (NMR) yield of 98% for benzoyl fluoride.[6] A significant advantage of this method is the simple workup, which involves filtration through a pad of silica gel to obtain the product.[6][7][8][9]

Photochemical Synthesis of Benzoyl Fluoride using Selectfluor

Starting Material: Benzaldehyde

Procedure: In a photoreactor, a solution of benzaldehyde (0.625 mmol) and Selectfluor (0.75 mmol, 1.2 equivalents) in 0.75 ml of acetonitrile is irradiated with UV-A light. The reaction is reported to proceed to near-quantitative yield within 15-60 minutes.[11] An alternative fluorinating agent, F-TEDA-TFSI, which has better solubility in acetonitrile, can also be used, making the protocol more solvent-economical.[11][12]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the selection and evaluation of a fluorinating agent for benzoyl fluoride synthesis.

G cluster_0 Phase 1: Reagent Selection cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Comparison and Optimization A Define Synthesis Scale and Safety Constraints B Review Literature for Potential Fluorinating Agents A->B C Evaluate Agent Properties (Cost, Availability, Toxicity) B->C D Select Candidate Agents (e.g., DAST, XtalFluor-E, Selectfluor) C->D E Develop Detailed Experimental Protocols D->E Proceed to Experimentation F Perform Small-Scale Synthesis with Each Agent E->F G Analyze Reaction Products (Yield, Purity via NMR, GC-MS) F->G H Record Reaction Parameters (Temp., Time, Stoichiometry) F->H I Compile and Compare Data in a Structured Table G->I H->I J Assess Overall Efficacy (Yield, Safety, Cost-Effectiveness) I->J K Select Optimal Fluorinating Agent for Application J->K J->K L Optimize Reaction Conditions for Selected Agent (Optional) K->L

Caption: Workflow for Comparing Fluorinating Agents.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trifluorobenzoyl Fluoride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper disposal of 2,4,6-Trifluorobenzoyl fluoride is essential for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this hazardous chemical, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.

This compound is a toxic and corrosive chemical that requires careful handling and disposal to prevent harm to personnel and the environment. It is classified as acutely toxic if swallowed, causes serious skin and eye irritation, and is a strong hydrogen fluoride-releaser. Contact with acids liberates very toxic gas.[1] Adherence to the following procedures is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and face shield.Protects against splashes and fumes that can cause severe eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.Prevents skin contact which can cause irritation and burns.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. A NIOSH-approved respirator may be required for spills or if ventilation is inadequate.Avoids inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to use a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a compatible material (e.g., high-density polyethylene) and kept in good condition.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] The storage area should be secure and accessible only to authorized personnel.

2. Incompatible Materials: To prevent hazardous reactions, store this compound and its waste away from the following materials:

  • Acids[1]

  • Strong oxidizing agents[2][3]

  • Moisture and water[1]

  • Bases/Alkalies[1]

  • Alcohols[4]

  • Amines[4]

  • Metals[4]

  • Glass (prolonged contact)[1]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a completed hazardous waste disposal form, including the chemical name, quantity, and any other required information.

  • Follow all institutional and local regulations for the packaging and handover of the waste to the disposal service.

4. Spill and Emergency Procedures: In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and any contaminated soil into a suitable container for disposal.[2][3]

  • Large Spills: For large spills, contact your institution's emergency response team or EHS immediately.

  • Avoid generating dust. Do not let the product enter drains.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Need to Dispose of This compound check_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->check_ppe prepare_waste Step 2: Prepare Labeled, Compatible Hazardous Waste Container check_ppe->prepare_waste transfer_waste Step 3: Carefully Transfer Waste into Container in a Fume Hood prepare_waste->transfer_waste seal_store Step 4: Securely Seal and Store Container in a Designated Cool, Dry, Ventilated Area transfer_waste->seal_store check_incompatible Step 5: Ensure Storage is Away from Incompatible Materials (Acids, Water, Bases, etc.) seal_store->check_incompatible contact_ehs Step 6: Contact Environmental Health & Safety (EHS) for Professional Disposal check_incompatible->contact_ehs documentation Step 7: Complete and Provide All Necessary Waste Disposal Documentation contact_ehs->documentation end End: Waste is Safely Managed for Disposal documentation->end

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.